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Core Science & Biosynthesis

Foundational

The Synthesis and Purification of Uridine-2-¹³C-1,3-¹⁵N₂: An In-depth Technical Guide

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of Uridine-2-¹³C-1,3-¹⁵N₂, a stable isotope-labeled nucleoside critical for advanced biomedical research. Tailore...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of Uridine-2-¹³C-1,3-¹⁵N₂, a stable isotope-labeled nucleoside critical for advanced biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles and practical methodologies for producing this high-purity research tool.

Introduction: The Significance of Isotopically Labeled Uridine

Stable isotope-labeled compounds are indispensable tools in modern life sciences research. The incorporation of heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into biomolecules allows for their unambiguous detection and quantification in complex biological systems. Uridine, a fundamental component of ribonucleic acid (RNA), plays a pivotal role in numerous cellular processes. Uridine-2-¹³C-1,3-¹⁵N₂, with its specific labeling pattern, serves as a powerful probe in a variety of applications, including:

  • Metabolic Flux Analysis: Tracing the metabolic fate of uridine and its contribution to nucleotide biosynthesis and central carbon metabolism.

  • Structural Biology: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structures and dynamics of RNA molecules and their complexes with proteins or small molecules.

  • Mass Spectrometry-Based Quantification: Serving as an ideal internal standard for the accurate quantification of uridine and its metabolites in biological samples, mitigating ion suppression effects and improving analytical precision.

This guide will detail a robust and validated pathway for the synthesis and purification of Uridine-2-¹³C-1,3-¹⁵N₂, providing both the "how" and the critical "why" behind each step.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of Uridine-2-¹³C-1,3-¹⁵N₂ is most effectively achieved through a convergent strategy. This involves the independent synthesis of the isotopically labeled nucleobase, 2-¹³C-1,3-¹⁵N₂-uracil, followed by its coupling to a protected ribose derivative. This approach allows for greater control over the isotopic incorporation and facilitates the purification of intermediates.

Synthesis of the Labeled Nucleobase: 2-¹³C-1,3-¹⁵N₂-Uracil

The core of this synthesis lies in the construction of the pyrimidine ring with the desired isotopic labels. A well-established method involves the condensation of a C3-dicarbonyl compound with labeled urea.

Rationale for Starting Materials
  • [¹³C,¹⁵N₂]-Urea: This commercially available starting material is the most direct source for incorporating the ¹³C at the C2 position and ¹⁵N at the N1 and N3 positions of the uracil ring. The use of doubly labeled urea is cost-effective and simplifies the synthetic route.

  • Malonic Acid or its Derivatives (e.g., Malonyl Dichloride): These C3 synthons provide the remaining carbon atoms (C4, C5, and C6) of the uracil ring. The choice between malonic acid and its more reactive derivatives depends on the desired reaction conditions and scale.

Experimental Protocol: Synthesis of 2-¹³C-1,3-¹⁵N₂-Uracil

This protocol is adapted from established methods of pyrimidine synthesis.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine [¹³C,¹⁵N₂]-urea (1.0 eq) and malonic acid (1.1 eq).

  • Add a dehydrating agent, such as acetic anhydride or a mixture of fuming sulfuric acid and phosphorus pentoxide, cautiously. The choice of reagent will influence the reaction temperature and workup procedure.

    • Expert Insight: The use of a strong dehydrating agent is crucial to drive the condensation reaction, which involves the formation of two molecules of water.

Step 2: Cyclization

  • Heat the reaction mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

Step 3: Workup and Isolation

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • The crude 2-¹³C-1,3-¹⁵N₂-uracil will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water to remove any unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from hot water or a suitable organic solvent.

Glycosylation: Coupling the Labeled Uracil to the Ribose Moiety

The Vorbrüggen glycosylation is a widely used and reliable method for the formation of the N-glycosidic bond between a nucleobase and a sugar. This reaction typically involves a silylated nucleobase and an acylated ribose derivative in the presence of a Lewis acid catalyst.

Rationale for Reagents
  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This protected ribose is an excellent glycosyl donor. The benzoyl protecting groups are stable under the reaction conditions and can be easily removed later. The acetyl group at the anomeric position facilitates the formation of the desired β-anomer.

  • N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS): These silylating agents are used to increase the nucleophilicity and solubility of the labeled uracil in the aprotic solvent.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A powerful Lewis acid that catalyzes the glycosylation reaction.

Experimental Protocol: Vorbrüggen Glycosylation

Step 1: Silylation of Labeled Uracil

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-¹³C-1,3-¹⁵N₂-uracil (1.0 eq) in anhydrous acetonitrile.

  • Add BSA (2.5 eq) and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated uracil.

Step 2: Glycosylation Reaction

  • Cool the silylated uracil solution to 0 °C.

  • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile.

  • Add the protected ribose solution to the silylated uracil solution.

  • Add TMSOTf (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

Step 3: Workup and Deprotection

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude protected nucleoside is then deprotected by treatment with a solution of sodium methoxide in methanol to remove the benzoyl groups.

  • Neutralize the reaction with an acidic resin or by adding acetic acid, and then concentrate to dryness.

Purification of Uridine-2-¹³C-1,3-¹⁵N₂

Purification of the final product is critical to ensure its suitability for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining high-purity labeled uridine.

Rationale for RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. Uridine is a polar molecule, and by using a suitable C18 column and a gradient of a polar mobile phase (e.g., water or a buffer) and a less polar organic modifier (e.g., acetonitrile or methanol), it is possible to achieve excellent separation from any remaining impurities.

Experimental Protocol: Preparative RP-HPLC

System: Preparative HPLC system with a UV detector. Column: C18 silica column (e.g., 10 µm particle size, 250 x 20 mm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: Acetonitrile. Gradient: A linear gradient from 0% to 20% B over 30 minutes. Flow Rate: 10 mL/min. Detection: 260 nm.

Procedure:

  • Dissolve the crude deprotected uridine in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized Uridine-2-¹³C-1,3-¹⁵N₂ must be rigorously confirmed.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic enrichment.

Parameter Expected Value
Chemical Formula C₈¹³CH₁₂¹⁵N₂O₆
Monoisotopic Mass 247.0758
Isotopic Enrichment >98% for ¹³C and ¹⁵N
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the position of the isotopic labels.

  • ¹H NMR: The proton spectrum will be similar to that of unlabeled uridine, but the signals for protons coupled to ¹³C or ¹⁵N will show characteristic splitting patterns.

  • ¹³C NMR: A single, enhanced signal will be observed for the C2 position due to ¹³C enrichment.

  • ¹⁵N NMR: The ¹⁵N spectrum will show signals for the N1 and N3 positions.

  • 2D HSQC Spectra: ¹H-¹³C and ¹H-¹⁵N HSQC experiments will definitively correlate the protons to their attached labeled carbon and nitrogen atoms, confirming the labeling pattern.

Visualization of the Workflow

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Labeled Uracil Synthesis cluster_1 Glycosylation cluster_2 Final Steps 13C_15N2_Urea [¹³C,¹⁵N₂]-Urea Labeled_Uracil 2-¹³C-1,3-¹⁵N₂-Uracil 13C_15N2_Urea->Labeled_Uracil Condensation Malonic_Acid Malonic Acid Malonic_Acid->Labeled_Uracil Protected_Uridine Protected Labeled Uridine Labeled_Uracil->Protected_Uridine Vorbrüggen Glycosylation Protected_Ribose Protected Ribose Protected_Ribose->Protected_Uridine Deprotection Deprotection Protected_Uridine->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product Uridine-2-¹³C-1,3-¹⁵N₂ Purification->Final_Product

Caption: Overall workflow for the synthesis of Uridine-2-¹³C-1,3-¹⁵N₂.

Purification Logic Diagram

Purification_Logic Crude_Product Crude Deprotected Uridine Contains: Final Product, Unreacted Starting Materials, Byproducts RP_HPLC {Reversed-Phase HPLC | {Column: C18 | Mobile Phase: H₂O/ACN Gradient}} Crude_Product->RP_HPLC Fraction_Collection Fraction Collection (UV Detection at 260 nm) RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pool Pure Fractions Final_Product {Pure Uridine-2-¹³C-1,3-¹⁵N₂ | >98% Purity} Lyophilization->Final_Product

Caption: Logical flow for the purification of the final product.

Conclusion

The synthesis and purification of Uridine-2-¹³C-1,3-¹⁵N₂ is a multi-step process that requires careful execution and rigorous quality control. The methodologies outlined in this guide provide a reliable pathway for obtaining this valuable research tool in high purity and isotopic enrichment. The availability of such well-characterized labeled compounds is paramount for advancing our understanding of the intricate roles of nucleic acids in biology and disease, ultimately paving the way for new therapeutic interventions.

References

  • Ashton, R. J., et al. (2003). The economical synthesis of [2′-13C, 1,3-15N2]uridine; preliminary conformational studies by solid state NMR. Organic & Biomolecular Chemistry, 1(12), 2057-2062. [Link][1][2]

  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Nucleoside Synthesis. Chemische Berichte, 114(4), 1234-1255. [Link]

  • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA. Nucleic acids research, 22(12), 2183–2196. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Uridine-2-13C-1,3-15N2: Properties, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist Introduction: The Significance of Isotopically Labeled Uridine in Modern Research In the intricate world of molecular biology and drug development, the ability to trace and qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Isotopically Labeled Uridine in Modern Research

In the intricate world of molecular biology and drug development, the ability to trace and quantify specific molecules within complex biological systems is paramount. Isotopically labeled compounds, such as Uridine-2-13C-1,3-15N2, serve as powerful tools for researchers, enabling precise tracking and analysis of metabolic pathways, nucleic acid synthesis, and drug-target interactions. Uridine, a fundamental component of ribonucleic acid (RNA), plays a critical role in a myriad of cellular processes. By introducing stable, heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N) at specific atomic positions within the uridine molecule, we can distinguish it from its naturally abundant, lighter counterparts.

This guide provides a comprehensive overview of Uridine-2-13C-1,3-15N2, a specific isotopologue with significant utility in advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The strategic placement of a ¹³C atom at the second position of the pyrimidine ring and ¹⁵N atoms at the first and third positions offers distinct advantages for resolving molecular structures and quantifying metabolic flux. This document will delve into the core physicochemical properties of this compound, explore its key applications, and provide a detailed experimental protocol for its use in metabolic labeling studies.

Physicochemical Properties of Uridine-2-13C-1,3-15N2

The fundamental characteristics of a research compound are crucial for experimental design and data interpretation. The key identifiers and properties of Uridine-2-13C-1,3-15N2 are summarized in the table below.

PropertyValueSource
CAS Number 369656-75-7[1][2][3]
Molecular Formula C₈(¹³C)H₁₂(¹⁵N)₂O₆[3]
Molecular Weight 247.18 g/mol [3]
Synonyms Uridine-¹³C,¹⁵N₂[2]

Core Applications in Research and Development

The unique isotopic signature of Uridine-2-13C-1,3-15N2 makes it an invaluable tool in several key research areas. The deliberate incorporation of both ¹³C and ¹⁵N isotopes provides a distinct mass shift that is readily detectable by mass spectrometry, facilitating its use as an internal standard for the accurate quantification of endogenous uridine and its metabolites.

Metabolic Labeling and Flux Analysis

A primary application of Uridine-2-13C-1,3-15N2 is in stable isotope labeling by amino acids in cell culture (SILAC)-based methodologies adapted for nucleic acids. By introducing this labeled uridine into cell culture media, researchers can track its incorporation into newly synthesized RNA. This allows for the measurement of RNA synthesis and degradation rates, providing critical insights into gene regulation and cellular responses to various stimuli. The known isotopic enrichment serves as a stable reference against which the abundance of unlabeled, endogenous uridine can be compared, enabling precise quantification of metabolic flux through nucleotide synthesis pathways.

Structural Biology of RNA

In the field of structural biology, particularly for NMR spectroscopy, isotopically labeled nucleotides are essential for resolving the three-dimensional structures of RNA molecules.[4][5] While uniformly labeled compounds are often used, selectively labeled molecules like Uridine-2-13C-1,3-15N2 can help to reduce spectral complexity and simplify the assignment of NMR signals, especially in larger RNA molecules.[4] The specific placement of the ¹³C and ¹⁵N labels can aid in probing the local environment and dynamics of the uridine nucleobase within the larger RNA structure.

Internal Standard for Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. Uridine-2-13C-1,3-15N2 is an ideal internal standard for the quantification of uridine in biological matrices such as plasma, urine, and cell extracts. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization. However, its distinct mass allows it to be separately detected by the mass spectrometer, enabling reliable correction for any sample loss or matrix effects.

Experimental Workflow: Metabolic RNA Labeling and Analysis

The following diagram illustrates a typical workflow for a metabolic RNA labeling experiment using Uridine-2-13C-1,3-15N2, followed by analysis using LC-MS.

RNA_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cell_culture 1. Cell Seeding & Growth labeling 2. Introduction of Uridine-2-13C-1,3-15N2 cell_culture->labeling incubation 3. Incubation for RNA Incorporation labeling->incubation harvest 4. Cell Harvesting incubation->harvest rna_extraction 5. Total RNA Extraction harvest->rna_extraction rna_hydrolysis 6. RNA Hydrolysis to Nucleosides rna_extraction->rna_hydrolysis lc_separation 7. LC Separation of Nucleosides rna_hydrolysis->lc_separation ms_detection 8. Mass Spectrometry Detection lc_separation->ms_detection data_analysis 9. Data Analysis & Quantification ms_detection->data_analysis

A typical workflow for metabolic RNA labeling using Uridine-2-13C-1,3-15N2.

Detailed Experimental Protocol: Quantification of RNA Synthesis Rates

This protocol provides a step-by-step methodology for a typical experiment to measure the rate of new RNA synthesis in cultured cells using Uridine-2-13C-1,3-15N2 and LC-MS.

Objective: To determine the fractional synthesis rate of RNA by measuring the incorporation of labeled uridine over time.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Uridine-2-13C-1,3-15N2

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in multiple wells or flasks to allow for harvesting at different time points.

    • Grow cells to a desired confluency (typically 70-80%).

    • Prepare a labeling medium by supplementing the complete culture medium with a known concentration of Uridine-2-13C-1,3-15N2 (e.g., 100 µM).

    • Remove the existing medium, wash the cells once with PBS, and add the labeling medium. This is time point zero.

  • Time-Course Harvesting:

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the addition of the labeling medium.

    • For each time point, wash the cells with ice-cold PBS to stop the labeling process and then lyse the cells according to the RNA extraction kit protocol.

  • RNA Extraction:

    • Extract total RNA from the cell lysates following the manufacturer's protocol for your chosen RNA extraction kit.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.

  • RNA Hydrolysis:

    • Digest a known amount of total RNA (e.g., 1-5 µg) to its constituent nucleosides.

    • Incubate the RNA with Nuclease P1 to hydrolyze the phosphodiester bonds.

    • Subsequently, add bacterial alkaline phosphatase to remove the 5'-phosphate groups, yielding free nucleosides.

  • LC-MS Analysis:

    • Prepare samples for LC-MS by diluting the hydrolyzed RNA in an appropriate mobile phase.

    • Inject the samples onto a reverse-phase C18 column for chromatographic separation of the nucleosides.

    • Perform mass spectrometry analysis in positive ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify both unlabeled uridine and Uridine-2-13C-1,3-15N2.

  • Data Analysis:

    • Calculate the peak area ratios of labeled to unlabeled uridine at each time point.

    • Plot the fraction of labeled uridine over time.

    • The rate of incorporation can be determined by fitting the data to an appropriate kinetic model, which provides the fractional synthesis rate of RNA.

Rationale for Experimental Choices:

  • Time-Course Design: Multiple time points are crucial to accurately determine the rate of incorporation and ensure that the labeling is in a linear range.

  • Washing with Ice-Cold PBS: This step is critical to halt metabolic activity and remove any unincorporated labeled uridine from the extracellular environment, preventing experimental artifacts.

  • Enzymatic Hydrolysis: A two-step enzymatic digestion ensures the complete breakdown of RNA into individual nucleosides, which are amenable to LC-MS analysis.

  • LC-MS for Detection: This analytical technique provides the sensitivity and selectivity required to distinguish between the isotopically labeled and unlabeled forms of uridine, enabling precise quantification.

Conclusion

Uridine-2-13C-1,3-15N2 is a powerful and versatile tool for researchers in the life sciences. Its well-defined isotopic labeling pattern allows for precise and accurate quantification of RNA synthesis and turnover, and it serves as an excellent internal standard for bioanalytical applications. The methodologies outlined in this guide provide a framework for leveraging the unique properties of this compound to gain deeper insights into the complex and dynamic world of RNA biology. As analytical technologies continue to advance, the applications for such precisely labeled molecules in drug development and molecular diagnostics are poised to expand even further.

References

  • Scott, L. G., & Hennig, M. (2008). Isotope labeling strategies for NMR studies of RNA. PMC. [Link]

  • Harris, T. K., & Xia, J. (2007). Efficient Synthesis of [2'-18O]Uridine and Its Incorporation into Oligonucleotides: A New Tool for Mechanistic Study of Nucleotidyl Transfer Reactions by Isotope Effect Analysis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Yamaki, Y., Nobe, Y., Koike, M., Yamauchi, Y., Hirota, K., Takahashi, N., Nakayama, H., Isobe, T., & Taoka, M. (2020). Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. Analytical Chemistry - ACS Publications. [Link]

  • Yamaki, Y., Nobe, Y., Koike, M., Yamauchi, Y., Hirota, K., Takahashi, N., Nakayama, H., Isobe, T., & Taoka, M. (2020). Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. ResearchGate. [Link]

  • Chemical Sourcing. 2'-deoxy-l-uridine suppliers USA. [Link]

  • D'Souza, K., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. PMC. [Link]

  • Pharmaffiliates. Product Name : 2'-Deoxy L-Uridine-13C,15N2. [Link]

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Foundational

Uridine-2-13C-1,3-15N2: Comprehensive Safety, Handling, and Experimental Guidelines for Stable Isotope Tracing

As a Senior Application Scientist, I approach the handling of stable isotope-labeled (SIL) compounds not merely as a procedural task, but as a critical foundation for data integrity. When conducting Metabolic Flux Analys...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of stable isotope-labeled (SIL) compounds not merely as a procedural task, but as a critical foundation for data integrity. When conducting Metabolic Flux Analysis (MFA) or tracking RNA synthesis, the fidelity of your tracer dictates the validity of your downstream data.

Uridine-2-13C-1,3-15N2 (CAS: 369656-75-7) [1][2] is a highly specialized pyrimidine nucleoside tracer. By incorporating one Carbon-13 at the C2 position and two Nitrogen-15 atoms at the N1 and N3 positions, this molecule yields a distinct +3 Da mass shift (M+3). This specific labeling pattern is deliberately engineered to track the pyrimidine salvage pathway; if the pyrimidine ring is cleaved during degradation, the isotopic signature is lost, allowing researchers to perfectly distinguish intact ring salvage from de novo synthesis[3].

This whitepaper synthesizes field-proven insights, safety logic, and self-validating experimental protocols to ensure maximum efficacy when utilizing this tracer.

Chemical Profiling and Quantitative Data

Before handling the compound, it is imperative to understand its physical parameters. Stable isotopes exhibit the same chemical behavior as their unlabeled counterparts but require stringent storage to prevent premature degradation that could skew mass spectrometry quantification.

Table 1: Physicochemical Properties
ParameterValue
Chemical Name Uridine-2-13C-1,3-15N2
CAS Number 369656-75-7[1][2]
Molecular Formula C8(13C)H12N(15N)2O6
Molecular Weight ~247.20 g/mol (Labeled)
Isotopic Enrichment ≥98% 13C, ≥98% 15N[4]
Target Applications Biomolecular NMR, LC-MS/MS, Metabolic Flux Analysis[3][4]
Table 2: Storage and Stability Guidelines
StateRecommended TempLight ProtectionShelf Life
Lyophilized Powder Room Temp or -20°C[4][5]Required (Amber vial)Up to 3 years
Aqueous Stock Solution -80°C[6]Required6 months[6]
Working Solution 4°CRequiredUse within 24 hours[6]

Safety Profile & Handling Causality

Because Uridine-2-13C-1,3-15N2 contains stable (non-radioactive) isotopes, it does not require radiological safety protocols. Its toxicity profile mirrors that of endogenous unlabeled uridine. However, stringent Good Laboratory Practices (GLP) must be maintained to protect the compound from the environment.

  • Moisture Control (The Causality): Lyophilized nucleoside powders are highly hygroscopic. Opening a cold vial in a humid room causes immediate condensation. This moisture not only introduces weighing errors (altering your molarity calculations) but also promotes slow hydrolysis of the glycosidic bond. Always equilibrate vials to room temperature in a desiccator before opening.

  • Photodegradation (The Causality): Why mandate amber tubes[5]? Aqueous solutions of pyrimidines are highly susceptible to UV-induced photohydration and cyclobutane pyrimidine dimer formation. Exposure to ambient laboratory light alters the molecular weight of the tracer, confounding LC-MS/MS results.

Self-Validating Reconstitution Protocol

To ensure absolute trust in your tracer, the reconstitution workflow must be a self-validating system.

Step-by-Step Methodology: Aseptic Reconstitution
  • Equilibration: Transfer the sealed vial of Uridine-2-13C-1,3-15N2 from storage to a desiccator at room temperature for 30 minutes.

  • Solvent Preparation: Utilize only LC-MS grade, nuclease-free water. Causality: While uridine is a monomer, downstream applications often involve cellular RNA labeling. Introducing environmental RNases during reconstitution will catastrophically degrade the final biological products.

  • Dissolution: Add the calculated volume of solvent to achieve a 10 mM stock solution. Vortex gently until fully dissolved.

  • Sterilization: Pass the solution through a 0.22 μm PTFE syringe filter. Causality: Autoclaving nucleosides induces thermal stress and glycosidic cleavage. Cold filtration ensures sterility for cell culture without degrading the isotope[6].

  • Aliquoting: Dispense into single-use, amber, low-bind microcentrifuge tubes.

  • Self-Validation (QC Step): Before freezing, take a 1 μL aliquot, dilute 1:1000, and inject it into the LC-MS. Confirm the presence of the M+3 mass envelope (m/z ~247.20 in positive ion mode) and verify the absence of the unlabeled M+0 peak (m/z 244.20)[3].

  • Cryopreservation: Flash-freeze aliquots in liquid nitrogen and store at -80°C[6].

Reconstitution A Dry Powder Uridine-2-13C-1,3-15N2 B Equilibrate to RT (Desiccator) A->B Prevent moisture C Reconstitute (Nuclease-Free H2O) B->C Aseptic technique D Filter Sterilize (0.22 μm PTFE) C->D Remove particulates E Aliquoting (Amber Tubes) D->E Light protection F Cryopreservation (-80°C Storage) E->F Long-term stability

Workflow for aseptic reconstitution and cryopreservation of Uridine-2-13C-1,3-15N2.

Application in Metabolic Flux Analysis (MFA)

When tracing the pyrimidine salvage pathway, the experimental design must instantly halt cellular metabolism to capture the isotopic steady state.

Step-by-Step Methodology: In Vitro Cellular Labeling
  • Media Preparation: Prepare custom pyrimidine-free culture media supplemented with 100 μM of the Uridine-2-13C-1,3-15N2 working solution.

  • Pulse Incubation: Replace standard media with the labeled media. Incubate target cells for 2 to 24 hours, depending on the required flux kinetics.

  • Metabolic Quenching: Rapidly aspirate media, wash cells once with ice-cold PBS, and immediately add 80% cold methanol (-80°C). Causality: Cellular metabolism occurs on a sub-second timescale. Methanol at -80°C instantaneously denatures metabolic enzymes (e.g., Uridine Kinase), freezing the isotopic flux and preventing the artificial interconversion of UMP/UDP/UTP during extraction.

  • Extraction: Scrape the cells, transfer to a tube, and centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a mass spectrometer. Causality: Nucleotides (UMP, UDP, UTP) are highly polar and negatively charged. They exhibit poor retention on standard hydrophobic C18 columns. HILIC provides superior retention and peak shape for these polar metabolites[7].

Pathway Uridine Uridine-2-13C-1,3-15N2 (Extracellular) Transporter Nucleoside Transporters (ENTs) Uridine->Transporter IntraUridine Intracellular Uridine (Labeled) Transporter->IntraUridine UMP UMP (M+3) Mass Shift IntraUridine->UMP Uridine Kinase (UCK) UDP UDP (M+3) Mass Shift UMP->UDP UMP Kinase UTP UTP (M+3) Mass Shift UDP->UTP NDP Kinase RNA Nascent RNA (Isotope Incorporated) UTP->RNA RNA Polymerase

Pyrimidine salvage pathway tracing using Uridine-2-13C-1,3-15N2 to track M+3 mass shifts.

References

  • URIDINE-2-13C, 1,3-15N2 Chemical Substance Information (CAS 369656-75-7) . NextSDS. Available at:[Link]

Sources

Exploratory

Principles and Applications of Uridine-2-¹³C-1,³-¹⁵N₂ in NMR Spectroscopy: A Technical Guide

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures and dynamics of biological macromolecules at atomic resolution.[1] However, for nucleic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures and dynamics of biological macromolecules at atomic resolution.[1] However, for nucleic acids like RNA, significant challenges arise from spectral overlap and line broadening, which intensify with increasing molecular size.[1][2][3][4] Stable isotope labeling has emerged as a powerful strategy to overcome these limitations.[1][2][3][4][5] This in-depth technical guide focuses on the principles and applications of a specific and highly strategic isotopic labeling scheme: Uridine-2-¹³C-1,³-¹⁵N₂. We will explore the rationale behind this labeling pattern, detail the NMR experiments it enables, provide practical guidance on its implementation, and showcase its utility in advancing our understanding of RNA structure, dynamics, and interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced NMR techniques in their study of nucleic acids.

The Imperative of Isotopic Labeling in Biomolecular NMR

The inherent complexity of RNA molecules presents a significant hurdle for NMR analysis. The limited chemical shift dispersion of protons and the sheer number of resonances in even moderately sized RNAs lead to severe spectral crowding, making unambiguous signal assignment and interpretation a formidable task.[1][2][4]

1.1 Overcoming Spectral Crowding and Signal Loss:

The primary challenge in RNA NMR is the overlap of signals, particularly in the ribose proton region.[6] Furthermore, as the size of the RNA increases, the transverse relaxation rates (R₂) of the nuclei also increase, leading to broader lines and a loss of signal.[2][5] Isotopic labeling with stable isotopes such as ¹³C and ¹⁵N provides a crucial solution to these problems.[1][2][3][4][5] By enriching the RNA with these NMR-active nuclei, we can employ multi-dimensional heteronuclear NMR experiments that disperse the signals into additional frequency dimensions, thereby resolving the overlap.[7]

1.2 Why Uridine? The Significance of Pyrimidines:

Uridine, a pyrimidine nucleoside, plays a central role in RNA structure and function. It is a key component of the canonical Watson-Crick base pair with adenosine and is also frequently found in non-canonical interactions and functionally important motifs like U-turns and tetraloops. The ability to selectively observe and probe uridine residues provides a powerful window into the local and global architecture and dynamics of an RNA molecule.

The Strategic Advantage of Uridine-2-¹³C-1,³-¹⁵N₂ Labeling

The specific placement of ¹³C at the C2 position and ¹⁵N at the N1 and N3 positions of the uridine base is a deliberate and strategic choice that unlocks a wealth of information.

2.1 Synthesis and Incorporation:

The synthesis of Uridine-2-¹³C-1,³-¹⁵N₂ can be achieved through chemo-enzymatic methods.[8] These approaches often involve the enzymatic conversion of isotopically labeled precursors, such as [¹³C₆]glucose and [¹⁵N]uracil, into the corresponding ribonucleoside triphosphates (rNTPs).[8] These labeled rNTPs can then be incorporated into the desired RNA sequence during in vitro transcription using T7 RNA polymerase.[1][9]

2.2 Unveiling New Spectral Dimensions:

The introduction of ¹³C and ¹⁵N isotopes allows for the use of heteronuclear correlation experiments, which are fundamental to modern biomolecular NMR. The primary benefit is the ability to spread out the crowded proton spectrum into a second or even third dimension based on the chemical shifts of the directly attached ¹³C or ¹⁵N nuclei. This dramatically improves spectral resolution and facilitates the assignment of individual resonances.

Core NMR Methodologies Enabled by Labeled Uridine

The incorporation of Uridine-2-¹³C-1,³-¹⁵N₂ opens the door to a suite of powerful NMR experiments that are inaccessible with unlabeled RNA.

3.1 2D Heteronuclear Correlation Spectroscopy:

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is one of the most sensitive and informative experiments for studying labeled RNA. It provides a "fingerprint" of the molecule, with each peak corresponding to a specific proton-nitrogen pair. For Uridine-2-¹³C-1,³-¹⁵N₂, the ¹H-¹⁵N HSQC spectrum will reveal the imino proton (H3) directly bonded to the ¹⁵N3 nucleus. The chemical shift of this imino proton is highly sensitive to its local environment, making it an excellent probe for base pairing and tertiary interactions.

  • ¹H-¹³C HSQC: This experiment correlates protons with their directly attached ¹³C nuclei. In the context of Uridine-2-¹³C-1,³-¹⁵N₂, the ¹H-¹³C HSQC will not directly show a correlation from the labeled C2 position, as it is a carbonyl carbon and lacks a directly attached proton. However, nucleotide-specific labeling with ¹³C at other positions, often in combination with ¹⁵N labeling, is a common strategy to resolve ribose and other base proton resonances.[10]

3.2 Probing Molecular Dynamics with Relaxation Dispersion:

RNA molecules are not static entities; they are dynamic and often exist in equilibrium between different conformational states. These dynamic processes are frequently central to their biological function.[11][12] NMR relaxation dispersion experiments, such as the Carr-Purcell-Meiboom-Gill (CPMG) experiment, are powerful tools for characterizing these motions that occur on the microsecond to millisecond timescale.[13][14] The presence of ¹³C and ¹⁵N labels in uridine provides the necessary spectroscopic handles to perform these experiments and extract kinetic and thermodynamic parameters of the underlying conformational exchange processes.[14]

3.3 Mapping Binding Interfaces with Chemical Shift Perturbation:

Understanding how RNA molecules interact with other molecules, such as proteins and small molecule ligands, is crucial for drug development and understanding biological mechanisms.[15] Chemical Shift Perturbation (CSP) mapping is a widely used NMR technique for identifying the binding interface of a molecular interaction.[15][16] By acquiring a series of ¹H-¹⁵N HSQC spectra of the labeled RNA in the presence of increasing concentrations of a binding partner, one can monitor changes in the chemical shifts of the uridine imino protons. Residues that experience significant chemical shift changes are likely to be at or near the binding interface.[15][16]

3.4 Measuring J-Couplings for Torsional Angle Restraints:

Scalar couplings, or J-couplings, between NMR-active nuclei provide valuable information about the dihedral angles of the phosphodiester backbone of RNA.[17] The incorporation of ¹³C and ¹⁵N isotopes allows for the measurement of various heteronuclear J-couplings, such as ³J(C,P) couplings, which can be used to restrain the β and ε backbone torsion angles.[17] This information is critical for determining a high-resolution three-dimensional structure of the RNA.

Practical Guide to Experimental Workflows

4.1 Step-by-Step Protocol for RNA Sample Preparation for NMR:

  • Synthesis of Labeled RNA: Perform in vitro transcription using T7 RNA polymerase with a DNA template encoding the RNA of interest. The reaction mixture should include the desired ratio of unlabeled and Uridine-2-¹³C-1,³-¹⁵N₂ labeled UTP.

  • Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure a homogenous sample of the correct length.

  • Desalting and Buffer Exchange: Elute the RNA from the gel and perform extensive dialysis or use size-exclusion chromatography to remove salts and exchange the RNA into the desired NMR buffer.[10][18]

  • Concentration: Concentrate the RNA sample to the final desired concentration for NMR, typically in the range of 0.5 to 1.5 mM.

  • Final Sample Preparation: Lyophilize the sample and redissolve it in 99.96% D₂O for experiments observing non-exchangeable protons, or in a 90% H₂O/10% D₂O mixture for experiments observing exchangeable imino and amino protons.[10][18]

4.2 A Detailed Walkthrough of a ¹H-¹⁵N HSQC Experiment:

The ¹H-¹⁵N HSQC experiment is a cornerstone of NMR studies on isotopically labeled biomolecules. Below is a conceptual workflow for setting up and acquiring such an experiment.

HSQC_Workflow cluster_preparation Sample Preparation cluster_spectrometer Spectrometer Setup cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Prep Prepare ¹⁵N-labeled RNA sample (in 90% H₂O/10% D₂O) Tune Tune and match ¹H and ¹⁵N probes Prep->Tune Shimming Optimize magnetic field homogeneity (Shimming) Tune->Shimming Pulses Calibrate ¹H and ¹⁵N pulse widths Shimming->Pulses Load_Seq Load ¹H-¹⁵N HSQC pulse sequence Pulses->Load_Seq Set_Params Set spectral widths, acquisition times, and number of scans Load_Seq->Set_Params Acquire Start data acquisition Set_Params->Acquire FT Fourier Transform the raw data Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Peak_Pick Peak pick and integrate Baseline->Peak_Pick Assign Assign resonances to specific uridine residues Peak_Pick->Assign Interpret Interpret chemical shifts and intensities Assign->Interpret

Caption: Workflow for a ¹H-¹⁵N HSQC experiment.

Advanced Applications and Case Studies

The use of Uridine-2-¹³C-1,³-¹⁵N₂ has been instrumental in a variety of advanced NMR studies, providing deep insights into the structure and function of RNA.

5.1 Investigating RNA-Ligand Interactions:

The ability to specifically monitor uridine residues is particularly valuable for studying the interactions of RNA with small molecules. Many drug candidates target specific RNA structures, and understanding the precise binding mode is essential for rational drug design. CSP mapping using ¹⁵N-labeled uridine can pinpoint the uridine residues involved in the interaction, providing crucial structural restraints for modeling the complex.[15]

5.2 Elucidating RNA Folding and Dynamics:

RNA folding is a complex process that often involves the formation of transient intermediate states. Relaxation dispersion NMR, enabled by isotopic labeling, can detect and characterize these "invisible" excited states.[11] By studying the dynamics of uridine residues at different stages of the folding pathway, researchers can gain a more complete understanding of the energy landscape of RNA folding.

5.3 Probing RNA-Protein Complexes:

Many essential cellular processes are carried out by ribonucleoprotein (RNP) complexes. NMR is a powerful tool for studying the structure and dynamics of these complexes in solution. By specifically labeling the RNA component with Uridine-2-¹³C-1,³-¹⁵N₂, it is possible to map the RNA-binding interface of the protein and to study how the dynamics of the RNA change upon protein binding.[19]

Conclusion and Future Outlook

The strategic isotopic labeling of uridine with ¹³C and ¹⁵N has revolutionized the study of RNA by NMR spectroscopy. The ability to resolve spectral overlap, probe dynamics across a range of timescales, and map molecular interactions has provided unprecedented insights into the intricate world of RNA biology. As NMR hardware and methodologies continue to advance, the use of sophisticated isotopic labeling strategies, such as the one described in this guide, will undoubtedly play an even more prominent role in unraveling the complexities of RNA structure and function, paving the way for new therapeutic interventions and a deeper understanding of the fundamental processes of life.

References

  • Royal Society of Chemistry. The economical synthesis of [2′-13C, 1,3-15N2]uridine; preliminary conformational studies by solid state NMR - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • National Center for Biotechnology Information. Ligand-Detected Relaxation Dispersion NMR Spectroscopy: Dynamics of preQ1–RNA Binding - PMC. Available from: [Link]

  • National Center for Biotechnology Information. NMR Characterization of RNA Small Molecule Interactions - PMC - NIH. Available from: [Link]

  • National Center for Biotechnology Information. Characterizing RNA Excited States Using NMR Relaxation Dispersion - PubMed - NIH. Available from: [Link]

  • American Chemical Society. Relaxation Optimized Heteronuclear Experiments for Extending the Size Limit of RNA Nuclear Magnetic Resonance | Journal of the American Chemical Society. Available from: [Link]

  • Oxford Academic. Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13 C-methyl label. Available from: [Link]

  • ChemRxiv. Relaxation optimized heteronuclear experiments for extending the size limit of RNA nuclear magnetic resonance. Available from: [Link]

  • National Center for Biotechnology Information. NMR methods for studying the structure and dynamics of RNA - PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Benefits of stable isotope labeling in RNA analysis - PubMed. Available from: [Link]

  • University of Birmingham. Isotope labeling for studying RNA by solid-state NMR spectroscopy - University of Birmingham's Research Portal. Available from: [Link]

  • MDPI. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - MDPI. Available from: [Link]

  • National Center for Biotechnology Information. Isotope labeling strategies for NMR studies of RNA - PMC. Available from: [Link]

  • Wiley Online Library. RNA Dynamics by NMR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC. Available from: [Link]

  • American Chemical Society. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews. Available from: [Link]

  • Oxford Academic. Site-specific isotope labeling of long RNA for structural and mechanistic studies | Nucleic Acids Research. Available from: [Link]

  • MDPI. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Available from: [Link]

  • National Center for Biotechnology Information. Improved measurement of 13C, 31P J coupling constants in isotopically labeled RNA. Available from: [Link]

  • National Center for Biotechnology Information. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed. Available from: [Link]

  • ResearchGate. 2-SCF3-uridine-A-powerful-label-for-probing-structure-and-function-of-RNA-by-19F-NMR-spectroscopy.pdf. Available from: [Link]

  • Nature. High-level 2H/13C/15N labeling of proteins for NMR studies. Available from: [Link]

  • National Center for Biotechnology Information. Auto-induction medium for the production of [U-15N]- and [U-13C, U-15N]-labeled proteins for NMR screening and structure determination - PubMed. Available from: [Link]

  • DSpace@MIT. Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. Available from: [Link]

  • ResearchGate. NMR chemical shift mapping of RNA binding to NM. ( A ) Overlay of 2D... | Download Scientific Diagram. Available from: [Link]

  • Oxford Academic. Preparation of C and N labelled RNAs for heteronuclear multi-dimensional NMR studies. Available from: [Link]

  • Oxford Academic. NvMap: automated analysis of NMR chemical shift perturbation data. Available from: [Link]

  • National Center for Biotechnology Information. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PMC. Available from: [Link]

  • National Center for Biotechnology Information. SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy** - PMC. Available from: [Link]

  • Semantic Scholar. Chemo-enzymatic synthesis of [2-13C, 7-15 N]-ATP for facile NMR analysis of RNA. Available from: [Link]

  • Jena Bioscience. Nucleotides for Structure Determination by NMR. Available from: [Link]

  • National Science Foundation. Applications of NMR to structure determination of RNAs large and small. Available from: [Link]

  • ResearchGate. Chemical Synthesis of 13C and 15N Labeled Nucleosides | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Chemical shift perturbation studies of the interactions of the second RNA-binding domain of the Drosophila sex-lethal protein with the transformer pre-mRNA polyuridine tract and 3' splice-site sequences - PubMed. Available from: [Link]

  • bioRxiv. Synthesis of atom-specific nucleobase and ribose labeled uridine phosphoramidite for NMR analysis of large RNAs. Available from: [Link]

  • American Chemical Society. Mapping the Landscape of RNA Dynamics with NMR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed - NIH. Available from: [Link]

  • Springer Nature. Biosynthetic Preparation of 13C/15N-Labeled rNTPs for High-Resolution NMR Studies of RNAs | Springer Nature Experiments. Available from: [Link]

  • University of Crete. Bio NMR spectroscopy. Available from: [Link]

  • ResearchGate. Measurement of J CH NMR Spin-Couplings in Saccharides: Non-First-Order Behavior in 1 H NMR Spectra Introduced by Selective 13 C Labeling. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Absolute Quantification of Uridine via Stable Isotope Dilution LC-MS/MS Using Uridine-2-13C-1,3-15N2

Biological Context & Analytical Challenges Uridine is a critical pyrimidine nucleoside, serving as a fundamental building block for RNA synthesis and an essential intermediate in the pyrimidine salvage pathway. Clinicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Analytical Challenges

Uridine is a critical pyrimidine nucleoside, serving as a fundamental building block for RNA synthesis and an essential intermediate in the pyrimidine salvage pathway. Clinically, uridine and its downstream metabolites (such as uracil and dihydrouracil) are monitored as biomarkers for target engagement of dihydroorotate dehydrogenase (DHODH) inhibitors in oncology and immunology ()[1]. Furthermore, uridine homeostasis is tightly regulated by the enzyme uridine phosphorylase, linking it directly to dihydropyrimidine dehydrogenase (DPD) activity, a critical factor in individualizing fluoropyrimidine anticancer therapy ()[2].

Quantifying endogenous uridine in complex biological matrices (e.g., human plasma, cellular lysates) presents two primary analytical challenges:

  • Matrix Effects: Co-eluting endogenous compounds cause unpredictable ion suppression or enhancement during Electrospray Ionization (ESI).

  • Endogenous Baselines: Because true "blank" plasma devoid of uridine does not exist, standard calibration curves cannot be prepared directly in the authentic matrix.

Mechanistic Grounding: The Choice of Uridine-2-13C-1,3-15N2

To establish a self-validating analytical system, Stable Isotope Dilution (SID) LC-MS/MS is employed. This methodology provides the highest possible analytical specificity and accuracy for quantitative biomarker determinations ()[3].

Causality of Isotope Selection: Why utilize a 13C/15N-labeled standard over a deuterated (2H) analog? Deuterated compounds frequently exhibit slight chromatographic retention time shifts in reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) due to the deuterium isotope effect. This microscopic separation means the analyte and internal standard (IS) do not experience identical matrix suppression at the exact moment of ionization. By incorporating one heavy carbon (13C) and two heavy nitrogens (15N), Uridine-2-13C-1,3-15N2 maintains identical physicochemical properties to native uridine, ensuring perfect co-elution and absolute normalization of matrix effects.

Causality of the +3 Da Mass Shift: Native uridine has a monoisotopic mass of 244.07 Da ([M+H]⁺ m/z 245). Uridine-2-13C-1,3-15N2 provides a +3 Da mass shift ([M+H]⁺ m/z 248). If a +1 or +2 Da standard were used, the natural M+1 and M+2 isotopic abundance of high-concentration endogenous uridine would "bleed" into the IS detection channel, artificially inflating the IS signal and destroying the assay's lower limit of quantitation (LLOQ). The +3 Da shift effectively eliminates this isotopic cross-talk, ensuring signal purity ()[4].

Uridine_Metabolism RNA RNA Breakdown Uridine Uridine (Target Biomarker) RNA->Uridine RNase CDP CDP-Choline Metabolism CDP->Uridine Phosphatase Uracil Uracil Uridine->Uracil Uridine Phosphorylase DHU Dihydrouracil (DPD Activity Marker) Uracil->DHU DPD Enzyme

Metabolic pathways of Uridine highlighting its role as a central pyrimidine biomarker.

Experimental Workflows & Protocols

Because endogenous uridine is present in all human plasma, a surrogate matrix approach is required to build the calibration curve ()[1].

Step-by-Step Protocol: Surrogate Matrix LC-MS/MS Workflow

Step 1: Preparation of the Surrogate Matrix Calibration Curve

  • Mechanism: Bovine Serum Albumin (5% BSA in PBS) acts as a surrogate matrix, mimicking the protein content and viscosity of plasma without containing endogenous human uridine.

  • Action: Spike authentic unlabeled uridine into the BSA surrogate matrix to generate a calibration curve spanning the biological range (e.g., 30.0 to 30,000 ng/mL).

  • Action: Add a fixed concentration (e.g., 1,000 ng/mL) of Uridine-2-13C-1,3-15N2 to every calibration standard.

Step 2: Authentic Sample Extraction (Protein Precipitation)

  • Action: Aliquot 50 µL of human plasma (K2EDTA) into a microcentrifuge tube.

  • Action: Immediately spike in 10 µL of the Uridine-2-13C-1,3-15N2 working solution.

  • Mechanism: Spiking the IS prior to extraction is a critical self-validating step; any physical loss of the analyte during precipitation or transfer is proportionally mirrored by the IS, keeping the Analyte/IS ratio perfectly constant.

  • Action: Add 200 µL of ice-cold LC-MS grade Acetonitrile to precipitate plasma proteins.

  • Action: Vortex aggressively for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Action: Transfer 150 µL of the supernatant to an autosampler vial for injection.

SID_Workflow Sample Authentic Sample (Plasma/Tissue) Spike Spike SIL-IS (Uridine-2-13C-1,3-15N2) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC HILIC Separation Extract->LC MS ESI-MS/MS (MRM Mode) LC->MS Quant Data Analysis (Analyte/IS Ratio) MS->Quant

Stable Isotope Dilution LC-MS/MS workflow using Uridine-2-13C-1,3-15N2.

LC-MS/MS Conditions & Data Presentation

Due to the high polarity of uridine, HILIC chromatography is strongly recommended over standard C18 to achieve adequate retention and prevent co-elution with the solvent front, which is a primary zone of ion suppression.

Table 1: Optimized MRM Transitions for Uridine SID LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Uridine 245.1113.015Target Analyte
Uridine-2-13C-1,3-15N2 248.1116.015Internal Standard

(Mechanistic Note: The product ion at m/z 113 corresponds to the cleaved uracil base. Because the Uridine-2-13C-1,3-15N2 standard contains its heavy isotopes directly on the uracil ring—one 13C at position 2, and two 15N at positions 1 and 3—the resulting fragment shifts perfectly by +3 Da to m/z 116).

Table 2: Self-Validating Assay Parameters

ParameterAcceptance CriteriaScientific Rationale
Linearity (R²) > 0.99Ensures proportional MS response across the full biological range.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Validates that the surrogate matrix accurately mimics the authentic matrix.
Precision (% CV) < 15% (< 20% at LLOQ)Ensures reproducibility across multiple extraction batches and days.
Matrix Factor (MF) IS-normalized MF ≈ 1.0Confirms the SIL-IS perfectly corrects for localized ion suppression.

System Validation & Troubleshooting

Parallelism Verification: To prove the surrogate matrix (BSA) accurately reflects the authentic matrix (Plasma), perform a standard addition of uridine into authentic plasma. The slope of the standard addition curve must parallel the slope of the BSA calibration curve. If the slopes diverge by >15%, it indicates that matrix effects are not being fully compensated. In such cases, the HILIC gradient must be adjusted to move the analyte out of the suppression zone, or the sample must be further diluted ()[1].

References

  • Title: Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed. URL: [Link]

  • Title: Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human. Source: Scholarly Publications Leiden University. URL: [Link]

  • Title: Quantitative Measurement of Dihydrouridine in RNA Using Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC/MS). Source: Nucleic Acids Research / Oxford Academic. URL: [Link]

  • Title: Stable-isotope dilution LC–MS for quantitative biomarker analysis. Source: PMC - National Institutes of Health (NIH). URL: [Link]

Sources

Application

Uridine-2-13C-1,3-15N2 for High-Resolution RNA Structure Determination by NMR Spectroscopy

Application Note & Methodological Protocol Target Audience: Structural Biologists, NMR Spectroscopists, and RNA-Targeted Drug Development Professionals. Executive Summary & Mechanistic Rationale The structural determinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Structural Biologists, NMR Spectroscopists, and RNA-Targeted Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The structural determination of RNA by Nuclear Magnetic Resonance (NMR) spectroscopy is a critical bottleneck in the development of RNA-targeted therapeutics. Unlike proteins, RNA suffers from severe chemical shift degeneracy—particularly in the ribose sugar region—and rapid transverse relaxation ( R2​ ) due to its extended, anisotropic shape[1].

Historically, uniform 13 C/ 15 N labeling has been the standard approach. However, uniform labeling introduces strong one-bond scalar ( 1JCC​≈55 Hz) and dipole-dipole couplings between adjacent carbon atoms. These interactions provide highly efficient relaxation pathways that cause rapid signal dephasing, resulting in broad, overlapping lines that render RNAs larger than 35 nucleotides nearly intractable[2].

The Isotope Advantage of Uridine-2-13C-1,3-15N2: To bypass these physical limitations, the strategic incorporation of Uridine-2-13C-1,3-15N2 introduces an isolated spin system that fundamentally alters the relaxation dynamics of the RNA molecule[3]:

  • 15 N3 (Imino Nitrogen): Serves as the primary hydrogen bond donor in U-A Watson-Crick and U-G wobble base pairs. Labeling this position allows for the direct observation of base-pairing states and RNA folding dynamics.

  • 13 C2 (Carbonyl Carbon): Because C4, C5, and C6 remain unlabeled ( 12 C), the 13 C2 nucleus is completely isolated from other carbon spins. This eliminates JCC​ splitting and dramatically reduces dipolar relaxation, yielding ultra-sharp 13 C resonances suitable for Transverse Relaxation-Optimized Spectroscopy (TROSY) in large RNAs.

  • 15 N1 (Glycosidic Nitrogen): Connects the nucleobase to the ribose sugar, enabling precise base-to-sugar correlation experiments without the penalty of uniform carbon labeling.

Quantitative Advantages of Site-Specific Labeling

By isolating the spin system, Uridine-2-13C-1,3-15N2 directly improves spectral quality. The table below summarizes the physical and experimental differences between uniform and site-specific labeling.

Table 1: Comparative Analysis of Uridine Isotope Labeling Strategies

ParameterUniformly Labeled (U- 13 C, 15 N)Site-Specific (2- 13 C, 1,3- 15 N 2​ )Mechanistic Consequence
13 C- 13 C Scalar Coupling Present (~55 Hz)AbsentEliminates multiplet splitting; effectively doubles the signal-to-noise ratio.
Transverse Relaxation ( R2​ ) High (Rapid dephasing)Low (Slow dephasing)Sharpens linewidths; pushes the size limit of RNA NMR beyond 60+ nucleotides.
Spectral Overlap Severe (C2, C4, C5, C6 visible)Minimal (Only C2 visible)Drastically simplifies resonance assignment; isolates the carbonyl region.
H-Bond Detection (HNN-COSY) Complicated by overlapHighly efficientUnambiguous, direct detection of U-A and U-G base pairs.

Experimental Workflows & Protocols

The integration of Uridine-2-13C-1,3-15N2 into an RNA transcript is typically achieved via in vitro transcription (IVT) using the corresponding labeled nucleoside triphosphate (UTP)[1].

RNA_Workflow Step1 1. Precursor Synthesis Uridine-2-13C-1,3-15N2 Step2 2. Enzymatic Conversion Generation of labeled UTP Step1->Step2 Step3 3. In Vitro Transcription T7 RNAP incorporation into RNA Step2->Step3 Step4 4. NMR Acquisition Relaxation-optimized spectroscopy Step3->Step4 Step5 5. Structural Analysis H-bond mapping & Dynamics Step4->Step5

Fig 1: End-to-end workflow for RNA preparation and NMR analysis using Uridine-2-13C-1,3-15N2.

Protocol A: In Vitro Transcription (IVT) of Isotope-Labeled RNA

This protocol is a self-validating system: successful transcription relies on the precise stoichiometric balance of Mg 2+ and NTPs. A small-scale optimization must precede the preparative scale.

Reagents Required:

  • Unlabeled ATP, CTP, GTP (100 mM each)

  • Uridine-2- 13 C-1,3- 15 N 2​ 5'-triphosphate (100 mM)

  • T7 RNA Polymerase (in-house purified or commercial)

  • Linearized DNA template or synthetic DNA duplex containing the T7 promoter

  • Transcription Buffer: 40 mM Tris-HCl (pH 8.0), 2 mM spermidine, 10 mM DTT, 0.01% Triton X-100.

Step-by-Step Methodology:

  • Small-Scale Optimization (Self-Validation Step): Set up five 50 µL reactions with varying MgCl 2​ concentrations (e.g., 15, 20, 25, 30, and 35 mM). Keep total NTP concentration constant at 16 mM (4 mM each of ATP, CTP, GTP, and labeled UTP). Incubate at 37°C for 3 hours.

  • Yield Analysis: Run the optimization reactions on a 15% denaturing urea-polyacrylamide gel (PAGE). Identify the Mg 2+ concentration that yields the highest ratio of full-length transcript to abortive transcripts.

  • Preparative Transcription: Scale the reaction to 5–10 mL using the optimized Mg 2+ concentration. Incubate at 37°C for 4–6 hours. Causality note: Extended incubation beyond 6 hours often leads to template degradation and 3'-end heterogeneity.

  • Quenching and Precipitation: Stop the reaction by adding 0.5 M EDTA to a final concentration equivalent to the Mg 2+ concentration. Precipitate the RNA using 0.3 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of absolute ethanol at -20°C overnight.

  • Purification: Resuspend the pellet and purify via preparative denaturing PAGE or anion-exchange HPLC to ensure single-nucleotide resolution purity.

  • Desalting and Folding: Exchange the purified RNA into the final NMR buffer (e.g., 15 mM sodium phosphate, pH 6.5, 25 mM NaCl, 0.1 mM EDTA) using a 3 kDa MWCO centrifugal filter. Heat the sample to 95°C for 3 minutes and snap-cool on ice to trap the thermodynamically stable secondary structure.

Protocol B: NMR Data Acquisition & Hydrogen Bond Validation

To validate the secondary structure of the RNA, we utilize the HNN-COSY experiment. This experiment is the gold standard for RNA structural biology because it relies on the scalar coupling transmitted directly across the hydrogen bond ( 2hJNN​≈6 Hz). If the base pair is dynamic or broken, the coupling averages to zero, and the cross-peak vanishes.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 0.5 mM RNA sample in 90% H 2​ O / 10% D 2​ O. Causality note: H 2​ O is required to prevent the exchange of the imino protons with deuterium, which would render them invisible to NMR.

  • 1D Imino Verification: Acquire a 1D 1 H jump-return echo spectrum at 283 K. Verify the presence of sharp imino resonances between 10.0 and 14.5 ppm.

  • 2D 1 H- 15 N TROSY-HSQC: Acquire a 2D spectrum to map all 1 H- 15 N correlations. Uridine imino protons typically resonate between 13.0–14.5 ppm (Watson-Crick) or 10.0–12.0 ppm (wobble).

  • 2D HNN-COSY Acquisition: Execute the HNN-COSY pulse sequence. The magnetization transfer pathway is illustrated below.

HNN_COSY H3 1H3 Uridine N3 15N3 Uridine H3->N3 1J(N,H) ~90 Hz N3->H3 Detection N1 15N1 Adenine N3->N1 2hJ(N,N) ~6 Hz (Across H-Bond) N1->N3 Return

Fig 2: Magnetization transfer pathway in a 2D HNN-COSY experiment across a U-A Watson-Crick base pair. The dashed yellow line represents the critical trans-hydrogen bond scalar coupling.

Strategic Value in Drug Discovery

The use of Uridine-2-13C-1,3-15N2 is highly relevant for pharmaceutical companies targeting RNA with small molecules (e.g., riboswitches, splicing modifiers, or viral RNA elements like the SARS-CoV-2 frameshifting pseudoknot or HIV TAR).

By utilizing this specific labeling scheme, researchers can:

  • Map Ligand Binding Sites: Monitor the isolated 13 C2 and 15 N3 chemical shifts upon ligand titration to pinpoint exact binding pockets without spectral ambiguity[3].

  • Measure RNA Dynamics: The sharp linewidths of the isolated 13 C2 spin allow for precise R1​ , R2​ , and heteronuclear NOE relaxation measurements, revealing the microsecond-to-millisecond conformational fluctuations that often dictate drug binding kinetics[2].

  • Validate Target Engagement: The HNN-COSY experiment provides binary, self-validating proof of whether a drug candidate stabilizes or disrupts specific hydrogen bonds within the RNA target.

References

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 2021. URL:[Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 2022. URL:[Link]

  • Chemo-enzymatic synthesis of selectively 13C/15N labeled RNA for NMR structural and dynamics studies. ChemBioChem, 2014. URL:[Link]

  • Multiple segmental and selective isotope labeling of large RNA for NMR structural studies. Nucleic Acids Research, 2008. URL:[Link]

  • Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. MDPI, 2019. URL:[Link]

Sources

Method

Quantifying RNA synthesis rates with Uridine-2-13C-1,3-15N2

Application Note: Quantifying RNA Synthesis Rates and Dynamics Using Uridine-2-13C-1,3-15N2 Abstract The steady-state transcriptome is dictated by the delicate balance between RNA synthesis and degradation. Accurately qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantifying RNA Synthesis Rates and Dynamics Using Uridine-2-13C-1,3-15N2

Abstract

The steady-state transcriptome is dictated by the delicate balance between RNA synthesis and degradation. Accurately quantifying de novo RNA synthesis is critical for understanding gene expression dynamics, cellular responses to therapeutics, and viral replication kinetics. Historically, measuring these rates relied on radioactive tracers or halogenated/thiolated analogs, which suffer from severe limitations. This application note details a modern, self-validating methodology utilizing the stable isotope-labeled nucleoside Uridine-2-13C-1,3-15N2 coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Rationale for Stable Isotope Labeling

Traditional methods for tracking RNA synthesis have utilized [3H]-uridine or analogs like 5-bromouridine (BrU) and 4-thiouridine (4sU). While 4sU is widely employed in short-term sequencing applications (e.g., SLAM-seq), these analogs are fundamentally limited by their cytotoxic and mutagenic nature, making them unsuitable for long-term in vitro cultures or in vivo animal models[1],[2].

Stable isotope labeling provides a non-perturbing alternative. Uridine-2-13C-1,3-15N2 is chemically identical to endogenous uridine. When introduced into the culture medium, it is imported via nucleoside transporters and seamlessly integrated into the pyrimidine salvage pathway. Uridine kinase phosphorylates it to UMP, which is subsequently converted to UTP and incorporated into nascent RNA by RNA polymerases. Because the heavy isotope does not alter the biochemical properties of the RNA, it does not trigger cellular stress responses or alter RNA degradation machinery, ensuring that the measured kinetics reflect true physiological rates.

Pathway U_iso Uridine-2-13C-1,3-15N2 (Extracellular) U_MP UMP-13C,15N2 (Intracellular) U_iso->U_MP Nucleoside Transporter & Uridine Kinase U_TP UTP-13C,15N2 (Active Precursor) U_MP->U_TP Kinase Cascade RNA Nascent RNA (Isotope Labeled) U_TP->RNA RNA Polymerase

Cellular uptake and enzymatic incorporation pathway of heavy uridine into nascent RNA.

The Self-Validating Experimental Design

To ensure scientific integrity, this protocol is designed as a self-validating system .

  • The +3 Da Mass Shift Causality: Natural isotopic envelopes (e.g., naturally occurring 13C) create background noise at M+1 and M+2. By utilizing a tracer with a +3 Da shift (one 13C and two 15N atoms), the labeled uridine is pushed entirely outside the natural isotopic envelope of endogenous uridine, guaranteeing that the detected signal is exclusively from the exogenous tracer[3].

  • Transcriptional Inhibition Control: To definitively prove that the detected heavy uridine is the result of de novo RNA synthesis—and not non-specific binding or incomplete washing—a negative control utilizing Actinomycin D is mandatory. Actinomycin D intercalates into DNA and potently inhibits RNA polymerase, effectively neutralizing the incorporation of the 15N/13C-uridine label[4].

Step-by-Step Protocol: Pulse Labeling & RNA Processing

Workflow Step1 1. Pulse Labeling Incubate cells with Uridine-2-13C-1,3-15N2 Step2 2. RNA Extraction Isolate total RNA & perform DNase I treatment Step1->Step2 Harvest at timepoints Step3 3. Enzymatic Digestion Nuclease P1 + Alkaline Phosphatase Step2->Step3 Purified RNA Step4 4. LC-MS/MS Analysis MRM mode for +3 Da mass shift detection Step3->Step4 Free Nucleosides Step5 5. Kinetic Modeling Calculate Fractional Synthesis Rate (FSR) Step4->Step5 Isotopomer Ratios

End-to-end experimental workflow for quantifying RNA synthesis rates via LC-MS/MS.
Phase A: Cell Culture and Isotope Pulse
  • Preparation: Seed cells in 6-well plates and culture until 70-80% confluent.

  • Control Pre-treatment: 30 minutes prior to labeling, treat the negative control wells with 5 µg/mL Actinomycin D.

  • Pulse Labeling: Replace the standard culture medium with medium containing 100 µM Uridine-2-13C-1,3-15N2.

  • Harvesting: Harvest cells at predetermined kinetic timepoints (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) by immediately washing with ice-cold PBS to halt metabolism, followed by lysis in 1 mL of TRIzol reagent.

Phase B: RNA Isolation and Enzymatic Digestion
  • Extraction: Isolate total RNA using standard phase separation or a silica-column-based kit.

  • DNase Treatment (Critical Causality): Treat the eluted RNA with RNase-free DNase I. While uridine is predominantly an RNA-specific nucleoside, cytosine deamination artifacts during sample preparation can theoretically yield artificial uridine. Removing all genomic DNA eliminates this risk.

  • Denaturation: Heat 1 µg of purified RNA at 95°C for 3 minutes, then immediately snap-cool on ice to disrupt secondary structures.

  • Digestion to Nucleosides: Add 1 Unit of Nuclease P1 (cleaves phosphodiester bonds) and 1 Unit of Calf Intestinal Alkaline Phosphatase (removes 5' phosphates). Incubate at 37°C for 2 hours to yield a pool of free, single nucleosides[5].

LC-MS/MS Data Acquisition & Analysis

Isotope dilution liquid chromatography-mass spectrometry (LC-MS/MS) allows for highly sensitive absolute and relative quantification of RNA nucleosides[5].

Causality of MRM Transitions: In a Triple Quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, the intact nucleoside (precursor ion) is selected in Q1, fragmented via collision-induced dissociation in Q2, and the nucleobase (product ion) is isolated in Q3. Because the stable isotopes of Uridine-2-13C-1,3-15N2 are located entirely on the pyrimidine ring (C2, N1, N3), the +3 Da mass shift is retained during fragmentation from the ribose sugar. This structural feature ensures near-zero background interference.

Quantitative Data Presentation: MRM Parameters

To ensure absolute quantification, a fully heavy-labeled internal standard (e.g., Uridine-13C9,15N2) is spiked into the digested samples at a known concentration prior to injection.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion [Base+H]+ (m/z)Collision Energy (eV)Purpose
Uridine (Unlabeled) 245.1113.112Quantify pre-existing RNA
Uridine-2-13C-1,3-15N2 248.1116.112Quantify de novo synthesized RNA
Uridine-13C9,15N2 256.1119.112Internal Standard (Spike-in)
Calculating the Fractional Synthesis Rate (FSR)

The Fractional Synthesis Rate represents the percentage of the total RNA pool that is newly synthesized per unit of time. It is calculated using the Mole Percent Excess (MPE):

FSR(%/hr)=(MPEPrecursor​×tMPERNA​​)×100

Where:

  • MPERNA​ : The enrichment of Uridine-2-13C-1,3-15N2 in the extracted RNA pool.

  • MPEPrecursor​ : The enrichment of the labeled uridine in the intracellular precursor pool (UTP), measured from a parallel extraction of cellular metabolites.

  • t : Time of the pulse labeling period.

By mapping the FSR across the collected timepoints, researchers can generate highly accurate kinetic curves detailing the exact turnover rates of the transcriptome under varying physiological or pharmacological conditions.

Sources

Application

Absolute Quantification of Uridine in Biological Matrices Using Uridine-2-13C-1,3-15N2 Stable Isotope Dilution LC-MS/MS

Application Note & Protocol Target Audience: Analytical Chemists, PK/PD Researchers, and Drug Development Professionals Executive Summary Uridine is a critical pyrimidine nucleoside involved in RNA synthesis, glycogen bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Analytical Chemists, PK/PD Researchers, and Drug Development Professionals

Executive Summary

Uridine is a critical pyrimidine nucleoside involved in RNA synthesis, glycogen biosynthesis, and cellular metabolism. In clinical and translational research, plasma uridine serves as a primary biomarker for pyrimidine salvage pathway activity and target engagement for dihydroorotate dehydrogenase (DHODH) inhibitors[1].

Accurate absolute quantification of uridine in biological matrices (plasma, serum, tissue homogenates) is analytically challenging due to high endogenous baseline levels, extreme analyte polarity, and severe matrix effects during electrospray ionization (ESI). This application note details a self-validating Stable Isotope Dilution (SID) LC-MS/MS protocol utilizing Uridine-2-13C-1,3-15N2 as the internal standard (SIL-IS). By combining a surrogate matrix calibration approach with optimized protein precipitation, this method ensures high-throughput, reproducible, and interference-free quantification.

Mechanistic Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to understand that a robust bioanalytical assay is not just a sequence of steps, but a carefully engineered system of chemical causalities.

Evading Isotopic Crosstalk with a +3 Da Mass Shift

When ionizing uridine in positive ESI mode, it forms a protonated precursor [M+H]+ at m/z 245.1. A major pitfall in LC-MS/MS nucleoside analysis is isobaric interference. Endogenous cytidine has a monoisotopic mass of 243.1 ( [M+H]+ 244.1). The naturally occurring 13C isotope of cytidine appears at m/z 245.1, perfectly overlapping with the uridine precursor [2]. If chromatographic separation is compromised, this crosstalk artificially inflates uridine quantification.

By utilizing Uridine-2-13C-1,3-15N2 , the precursor mass is shifted by +3 Da to m/z 248.1. During collision-induced dissociation (CID), the N- β -glycosidic bond is cleaved, yielding the uracil nucleobase product ion. Because the stable isotopes (one 13C and two 15N ) are embedded directly within the pyrimidine ring (C2, N1, N3), the heavy uracil fragment retains all three heavy atoms, shifting the product ion from m/z 113.1 to m/z 116.1. The resulting MRM transition (248.1 116.1) is completely blind to cytidine isotopic interference [3].

MRM_Logic cluster_0 Target: Endogenous Uridine cluster_1 Internal Standard: Uridine-2-13C-1,3-15N2 U_Prec Precursor: [M+H]+ m/z 245.1 (Risk: Cytidine Isotope Crosstalk) U_Frag Product: Uracil m/z 113.1 U_Prec->U_Frag CID (15V) IS_Prec Precursor: [M+H]+ m/z 248.1 (+3 Da Mass Shift) IS_Frag Product: Heavy Uracil m/z 116.1 IS_Prec->IS_Frag CID (15V)

Fig 1. MRM transition logic demonstrating how the +3 Da SIL-IS evades cytidine isotopic crosstalk.

The Surrogate Matrix Calibration System

Because uridine is an endogenous metabolite, a "true blank" human plasma matrix does not exist. Attempting to strip plasma using activated charcoal alters the matrix composition and fails to remove all polar metabolites. Therefore, we employ a surrogate matrix approach [1]. Bovine Serum Albumin (BSA) in phosphate-buffered saline (40 mg/mL) is used to mimic the protein density of plasma for the calibration curve.

The Uridine-2-13C-1,3-15N2 SIL-IS is spiked into both the BSA surrogate standards and the authentic human plasma samples. Because the SIL-IS perfectly co-elutes with endogenous uridine, it experiences the exact same ion suppression or enhancement in the ESI source. This creates a self-validating system : any divergence in matrix effects between the BSA surrogate and the actual plasma is mathematically neutralized by the analyte/IS peak area ratio.

Extraction Causality: Why Protein Precipitation?

Uridine is highly hydrophilic ( logP≈−1.98 ). Traditional liquid-liquid extraction (LLE) with non-polar solvents yields exceptionally poor recovery. While specialized Solid-Phase Extraction (SPE) can be used, it adds unnecessary cost and time. Protein precipitation (PPT) using cold methanol (MeOH) is the most efficient method [4]. A 1:4 volumetric ratio of plasma to MeOH rapidly denatures plasma proteins—crucially inactivating uridine phosphorylase, an enzyme that rapidly degrades uridine ex vivo—while maintaining the solubility of the polar nucleoside.

Experimental Protocol

Reagent Preparation
  • Surrogate Matrix: Dissolve 40 mg/mL BSA in 1X PBS (pH 7.4). Store at 4°C.

  • Calibration Standards: Spike unlabeled Uridine reference standard into the surrogate matrix to create an 8-point calibration curve ranging from 30.0 ng/mL to 30,000 ng/mL.

  • SIL-IS Working Solution: Prepare Uridine-2-13C-1,3-15N2 at a concentration of 500 ng/mL in 100% Cold Methanol (-20°C) . Note: Using the extraction solvent as the IS carrier ensures immediate mixing and simultaneous enzyme quenching.

Step-by-Step Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of human plasma (or surrogate calibration standard) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike & Precipitate: Add 200 µL of the cold SIL-IS Working Solution (MeOH containing 500 ng/mL Uridine-2-13C-1,3-15N2).

  • Vortex: Agitate vigorously on a multi-tube vortexer for 2 minutes to ensure complete protein aggregation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer & Dry: Transfer 150 µL of the clear supernatant to a 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute: Resuspend the dried extract in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute.

  • Analyze: Inject 5 µL into the LC-MS/MS system.

SamplePrep A 1. Aliquot 50 µL Plasma B 2. Spike SIL-IS 200 µL Cold MeOH (Uridine-13C,15N2) A->B C 3. Vortex & Spin 14,000g, 10 min B->C D 4. N2 Drying 150 µL Supernatant C->D E 5. Reconstitute 100 µL Mobile Phase D->E F 6. LC-MS/MS MRM Mode E->F

Fig 2. Step-by-step protein precipitation and extraction workflow for uridine quantification.

LC-MS/MS Analytical Conditions

Due to the polarity of uridine, a High-Strength Silica (HSS) T3 column or a HILIC stationary phase is required to prevent early elution in the void volume.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.300 mL/min

  • Gradient:

    • 0.0 – 1.0 min: 1% B

    • 1.0 – 4.0 min: Linear ramp to 30% B

    • 4.0 – 4.5 min: Step to 95% B (Column Wash)

    • 4.5 – 6.0 min: 1% B (Re-equilibration)

Mass Spectrometry Parameters (Positive ESI)

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)Dwell Time (ms)
Uridine 245.1113.1401550
Uridine-2-13C-1,3-15N2 248.1116.1401550

Data Presentation & Assay Validation

The use of the Uridine-2-13C-1,3-15N2 SIL-IS ensures that the assay meets strict FDA/EMA bioanalytical method validation guidelines. The table below summarizes typical validation metrics achieved using this protocol.

Table 2: Method Validation Summary

Validation ParameterPerformance MetricRegulatory Acceptance Criteria
Linear Dynamic Range 30.0 – 30,000 ng/mL R2≥0.995
Intra-day Precision (CV%) 2.1% – 4.2% ≤15% ( ≤20% at LLOQ)
Inter-day Accuracy (%RE) 91.9% – 106.0% ±15% ( ±20% at LLOQ)
Matrix Factor (IS Normalized) 0.98 – 1.040.85 – 1.15 (Indicates no matrix effect)
Benchtop Stability (Plasma) > 24 hours at 25°CDeviation ≤15%

References

  • Quantitation of uridine and L-dihydroorotic acid in human plasma by LC–MS/MS using a surrogate matrix approach Journal of Chromatography B URL:[Link] [1]

  • Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry Genes (MDPI) URL:[Link][2]

  • Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography–mass spectrometry (LC/MS) Nucleic Acids Research (Oxford Academic) URL:[Link] [3]

  • Rapid determination of rat plasma uridine levels by HPLC-ESI-MS utilizing the Captiva plates for sample preparation Biomedical Chromatography (PubMed) URL:[Link] [4]

Method

Cell culture conditions for efficient Uridine-2-13C-1,3-15N2 incorporation

Application Note: Cell Culture Conditions for Efficient Uridine-2-13C-1,3-15N2 Incorporation Target Audience: Researchers, scientists, and drug development professionals specializing in RNA structural biology (NMR), tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Conditions for Efficient Uridine-2-13C-1,3-15N2 Incorporation

Target Audience: Researchers, scientists, and drug development professionals specializing in RNA structural biology (NMR), transcriptomics, and metabolic tracing (NAIL-MS).

Executive Summary

The ability to accurately trace RNA synthesis and elucidate complex nucleic acid structures relies heavily on the efficient incorporation of stable isotope-labeled nucleosides into living cells[1]. Uridine-2-13C-1,3-15N2 is a specialized tracer designed to label the pyrimidine base without altering the ribose sugar, making it an invaluable tool for reducing spectral crowding in multidimensional NMR[2] and for precise mass-shift tracking in Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS)[3].

However, achieving the >95% isotopic enrichment required for these high-resolution techniques is metabolically challenging. This technical guide outlines a field-proven, self-validating protocol that uses pharmacological metabolic blockade to force cells to incorporate exogenous Uridine-2-13C-1,3-15N2 at maximum efficiency.

Mechanistic Grounding: Forcing the Salvage Pathway

To understand the protocol, one must understand the causality of pyrimidine metabolism. Mammalian cells acquire pyrimidines through two distinct metabolic routes:

  • De novo synthesis: Initiated from glutamine and aspartate, producing endogenous, unlabeled Uridine Monophosphate (UMP).

  • The Salvage Pathway: Imports extracellular nucleosides via Equilibrative Nucleoside Transporters (ENT1/2)[4].

When standard cell culture media is simply supplemented with Uridine-2-13C-1,3-15N2, the endogenous de novo pathway continues to fire, severely diluting the isotopic pool. To achieve >95% incorporation, the de novo pathway must be systematically suppressed[5].

This is achieved through a two-pronged approach:

  • Nutrient Depletion: Standard Fetal Bovine Serum (FBS) contains 1–5 µM of endogenous uridine. Utilizing dialyzed FBS removes this competing unlabeled pool[3].

  • Pharmacological Blockade (The "Brequinar Switch"): Brequinar (BRQ) is a potent, low-nanomolar inhibitor of Dihydroorotate Dehydrogenase (DHODH)[6]. DHODH catalyzes the fourth and rate-limiting step of de novo pyrimidine synthesis[4]. By introducing BRQ, cells are forced into a state of pyrimidine starvation, making them 100% reliant on the ENT1/2-mediated salvage of the exogenously supplied Uridine-2-13C-1,3-15N2[4][7].

MetabolicPathway cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway Glutamine Glutamine + Aspartate DHO Dihydroorotate (DHO) Glutamine->DHO CAD Orotate Orotate DHO->Orotate DHODH UMP UMP (Intracellular Pool) Orotate->UMP ExtUridine Uridine-2-13C-1,3-15N2 (Extracellular) ENT ENT1/2 Transporters ExtUridine->ENT Uptake ENT->UMP Uridine Kinase RNA Nascent RNA (Isotope Labeled) UMP->RNA RNA Polymerase BRQ Brequinar (BRQ) DHODH Inhibitor BRQ->DHO Blocks

Figure 1: Pharmacological blockade of DHODH forces reliance on the pyrimidine salvage pathway.

Step-by-Step Experimental Protocol

Reagents Required:

  • Pyrimidine-free basal media (e.g., custom DMEM).

  • Dialyzed Fetal Bovine Serum (dFBS, 10 kD MWCO).

  • Brequinar Sodium (BRQ) - Reconstituted in DMSO.

  • Uridine-2-13C-1,3-15N2 tracer.

Methodology:

  • Cell Adaptation (Day -1): Seed cells (e.g., HeLa, HEK293, or T-lymphoblasts) in standard media. Allow 12 hours for adherence.

  • Media Wash (Day 0): Aspirate standard media. Wash cells gently with 1X PBS to remove residual serum uridine.

  • Pathway Blockade & Isotope Pulse (Day 0):

    • Prepare labeling media: Basal DMEM + 10% dFBS + 2 mM L-Glutamine.

    • Add 1 µM Brequinar to the media. (Note: This concentration is sufficient to halt DHODH in most mammalian lines without causing off-target toxicity[6]).

    • Add 50 µM to 200 µM Uridine-2-13C-1,3-15N2 . The high concentration creates a steep gradient, driving rapid ENT1/2 uptake[4][6].

  • Incubation: Incubate cells at 37°C, 5% CO2.

    • For mRNA tracking: 12–24 hours.

    • For rRNA/tRNA or total RNA NMR: 48–72 hours (to allow for turnover of highly stable pre-existing RNA pools)[5].

  • Harvest & Extraction: Lyse cells directly in the dish using TRIzol or a silica-column-based RNA extraction kit to halt metabolism instantly.

Workflow Step1 1. Media Preparation Use Dialyzed FBS to deplete endogenous uridine Step2 2. Pathway Blockade Add 1 µM Brequinar to inhibit de novo synthesis Step1->Step2 Step3 3. Isotope Pulse Supplement 50-200 µM Uridine-2-13C-1,3-15N2 Step2->Step3 Step4 4. Harvest & Extraction Isolate Total RNA via TRIzol / Column Step3->Step4 Step5 5. Self-Validating QC LC-MS/MS analysis of nucleoside mass shift (+3 Da) Step4->Step5

Figure 2: Step-by-step experimental workflow for high-efficiency isotopic RNA labeling.

Data Presentation: Optimization & Quality Control

To demonstrate the causality of the media components, Table 1 outlines the expected incorporation efficiencies based on the suppression of the de novo pathway.

Table 1: Optimization of Media Conditions for Isotope Incorporation

ConditionSerum TypeDHODH InhibitorTracer ConcentrationExpected Incorporation
Standard 10% Regular FBSNone50 µM30% - 40%
Depleted 10% Dialyzed FBSNone50 µM60% - 75%
Forced Salvage (Optimized) 10% Dialyzed FBS 1 µM Brequinar 50 - 200 µM > 95%
A Self-Validating System: LC-MS/MS Quality Control

A robust protocol must be self-validating. Before committing precious isotopically labeled RNA to weeks of NMR data acquisition, the incorporation efficiency must be empirically proven.

By taking a 1 µg aliquot of the extracted RNA, digesting it into single nucleosides using Nuclease P1 and Antarctic Phosphatase, and analyzing it via LC-MS/MS (the NAIL-MS approach), researchers can directly quantify the ratio of unlabeled vs. labeled nucleosides[3][5].

Because Uridine-2-13C-1,3-15N2 contains one 13C atom and two 15N atoms, it exhibits a precise +3 Da mass shift . Furthermore, because UTP is enzymatically aminated by CTP synthase to form CTP, the cytidine pool will also inherit this exact +3 Da label.

Table 2: LC-MS/MS Mass Shift Reference for QC (Positive Ion Mode)

NucleosideEndogenous m/z [M+H]+Labeled m/z [M+H]+Mass Shift (Δ)Isotope Distribution
Uridine 245.1248.1+3 DaC2 (13C), N1, N3 (15N)
Cytidine 244.1247.1+3 DaC2 (13C), N1, N3 (15N)

Criteria for Success: A successful labeling run will show the m/z 248.1 (Uridine) and 247.1 (Cytidine) peaks constituting >95% of the total respective nucleoside signal[5]. If the unlabeled peaks remain prominent, the researcher must increase the Brequinar concentration to further suppress DHODH before scaling up the culture.

References

  • 2 - Eurisotop / Cambridge Isotope Laboratories

  • 3 - Wikipedia / Scientific Literature Aggregation 3.5 - National Institutes of Health (PMC) 4.7 - Antimicrobial Agents and Chemotherapy (ASM Journals) 5.4 - ACS Pharmacology & Translational Science

Sources

Application

Application Note: Uridine-2-¹³C-1,³-¹⁵N₂ — A High-Resolution Tracer for Elucidating Pyrimidine Metabolism in Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic targeting of nucleotide metabolism has become a cornerstone of modern therapeutic development, particularly in onco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic targeting of nucleotide metabolism has become a cornerstone of modern therapeutic development, particularly in oncology and virology, where rapidly proliferating cells and viruses exhibit a profound dependency on nucleic acid precursors.[][2] Stable isotope labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful and safe methodology for interrogating these complex metabolic networks.[3][4] This application note details the multifaceted utility of Uridine-2-¹³C-1,³-¹⁵N₂, a specifically designed isotopic tracer, in drug discovery and development. The dual labeling on the pyrimidine ring provides a unique analytical signature, enabling researchers to precisely track the fate of both carbon and nitrogen atoms through the de novo and salvage pathways of pyrimidine synthesis. We present the scientific rationale for its use, detailed protocols for its application in metabolic flux analysis (MFA) and target engagement studies, and guidance on data interpretation, establishing Uridine-2-¹³C-1,³-¹⁵N₂ as an indispensable tool for elucidating drug mechanisms of action and accelerating the development of next-generation therapeutics.

The Scientific Rationale: The Advantage of Dual ¹³C/¹⁵N Labeling on the Pyrimidine Ring

Pyrimidine metabolism is a tightly regulated process essential for DNA and RNA synthesis, cell signaling, and glycoprotein synthesis.[5] Its pathways are frequently dysregulated in cancer cells to support uncontrolled growth, making enzymes within this network prime targets for therapeutic intervention.[][2][6] Drugs like 5-Fluorouracil and Leflunomide, which inhibit key enzymes such as thymidylate synthase and dihydroorotate dehydrogenase (DHODH) respectively, underscore the clinical success of this strategy.[2]

To develop more effective and selective drugs, a deep understanding of how candidate molecules perturb these pathways in a cellular context is crucial. Uridine-2-¹³C-1,³-¹⁵N₂ is engineered to provide this insight with exceptional clarity for several key reasons:

  • Simultaneous Carbon and Nitrogen Tracing : Unlike tracers labeled only with ¹³C, the inclusion of ¹⁵N at positions 1 and 3 of the pyrimidine ring allows for the simultaneous analysis of both carbon and nitrogen flux.[7] This is critical for understanding how drugs impact the integration of different precursor pathways (e.g., from aspartate and glutamine) into nucleotide synthesis.[8]

  • Distinct Mass Signature : The combined +3 Da mass shift (one ¹³C and two ¹⁵N atoms) creates a distinct, unambiguous signal in mass spectrometry, simplifying data analysis and minimizing spectral overlap from naturally abundant isotopes.[9] This makes it an excellent internal standard for absolute quantification of unlabeled uridine and its metabolites.[3][10]

  • Pathway-Specific Insights : By introducing the label via uridine, researchers can directly probe the pyrimidine salvage pathway. The subsequent appearance of the label in downstream metabolites like UMP, UDP, UTP, and CTP provides a direct measure of the flux through this pathway and its contribution to the overall nucleotide pool.[11] This allows for a clear distinction between the effects of a drug on the salvage versus the de novo synthesis pathways.[12]

  • Enhanced Analytical Power : The presence of both ¹³C and ¹⁵N nuclei makes this tracer amenable to advanced heteronuclear NMR studies, which can provide valuable information on molecular structure and dynamics.[][14][15]

Core Applications in Drug Discovery and Development

The unique properties of Uridine-2-¹³C-1,³-¹⁵N₂ enable its use across the drug discovery pipeline, from initial target validation to preclinical studies.

Application 1: Mechanism of Action Studies via Metabolic Flux Analysis (MFA)

MFA is a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a biological system.[5] By treating cells with a drug candidate and tracing the incorporation of Uridine-2-¹³C-1,³-¹⁵N₂ into downstream metabolites, researchers can precisely map the metabolic rewiring induced by the compound.

Causality Behind the Experiment: If a drug inhibits an enzyme in the de novo pyrimidine pathway (e.g., DHODH), cells may upregulate the salvage pathway to compensate, leading to increased incorporation of the labeled uridine tracer into the UTP and CTP pools. Conversely, a drug targeting the salvage pathway would show diminished label incorporation. This provides direct evidence of the drug's functional effect on cellular metabolism.

Protocol 2.1: General Workflow for Metabolic Flux Analysis in Cancer Cell Lines

This protocol outlines the key steps for assessing the impact of a drug on pyrimidine metabolism using Uridine-2-¹³C-1,³-¹⁵N₂.

  • Cell Culture & Seeding: Plate cancer cells (e.g., A549, HCT116) at a density that ensures they are in the exponential growth phase (approx. 70-80% confluency) at the time of harvest.

  • Drug Treatment: Treat cells with the drug candidate at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) and a vehicle control for a predetermined duration (e.g., 24 hours).

  • Metabolic Labeling (Pulse):

    • Prepare fresh culture medium containing Uridine-2-¹³C-1,³-¹⁵N₂ at a final concentration of 10-100 µM. The optimal concentration should be determined empirically to ensure sufficient labeling without altering cell physiology.

    • Remove the drug-containing medium and replace it with the labeling medium (also containing the drug and vehicle).

    • Incubate for a specific period (e.g., 0, 1, 4, 8 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution to halt metabolic activity.

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube and dry it using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped for polar metabolite analysis (e.g., using HILIC or ion-pairing chromatography).

    • Monitor the mass isotopologues for uridine, UMP, UDP, UTP, and CTP.

  • Data Analysis: Calculate the Mass Isotopologue Distribution (MID) for each metabolite, which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, M+3, etc.). Changes in the MID between treated and untreated cells reveal the drug's impact on pathway flux.

Data Presentation: Hypothetical MID of UTP After Labeling

The table below illustrates how data from an MFA experiment might look, showing how an inhibitor of de novo synthesis could increase reliance on the salvage pathway, reflected by a higher fraction of labeled UTP (M+3).

TreatmentM+0 (Unlabeled)M+1M+2M+3 (from Uridine-2-¹³C-1,³-¹⁵N₂)
Vehicle Control75%5%2%18%
Drug X (De Novo Inhibitor)40%4%3%53%

Visualization: Pyrimidine Metabolism and Drug Action

The following diagram illustrates the core pyrimidine synthesis pathways and highlights where Uridine-2-¹³C-1,³-¹⁵N₂ enters the salvage pathway and where common anticancer drugs exert their inhibitory effects.

Pyrimidine_Metabolism cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway CO2 CO₂ + Gln Carbamoyl_P Carbamoyl Phosphate CO2->Carbamoyl_P Orotate Orotate Carbamoyl_P->Orotate DHODH UMP_de_novo UMP Orotate->UMP_de_novo UMP_pool UMP Pool UMP_de_novo->UMP_pool Tracer Uridine-2-¹³C-1,³-¹⁵N₂ (External Tracer) UMP_salvage UMP Tracer->UMP_salvage Uridine Kinase UMP_salvage->UMP_pool UDP UDP UMP_pool->UDP CTP Synthetase UTP UTP UDP->UTP CTP Synthetase dUTP dUTP UDP->dUTP Thymidylate Synthase CTP CTP UTP->CTP CTP Synthetase RNA RNA UTP->RNA RNA Synthesis CTP->RNA dTMP dTMP dUTP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Leflunomide Leflunomide Leflunomide->Orotate Five_FU 5-Fluorouracil Five_FU->dTMP

Caption: Pyrimidine synthesis pathways showing points of drug inhibition.

Application 2: Cellular Target Engagement Assays

Confirming that a drug interacts with its intended molecular target within a living cell is a critical step in development. Uridine-2-¹³C-1,³-¹⁵N₂ can be used to design robust target engagement assays.

Causality Behind the Experiment: If a drug is designed to inhibit uridine kinase, the enzyme that phosphorylates uridine to UMP in the first step of the salvage pathway, then cells treated with this drug should show a significantly reduced rate of label incorporation from the tracer into the UMP pool and all downstream metabolites. This dose-dependent reduction serves as a direct readout of target engagement.

Visualization: Target Engagement Experimental Workflow

Target_Engagement_Workflow start Seed Cells in Multi-well Plate treat Treat with Drug Candidate (Dose-Response) start->treat pulse Pulse with Uridine-2-¹³C-1,³-¹⁵N₂ (Short Duration, e.g., 30 min) treat->pulse extract Quench Metabolism & Extract Metabolites pulse->extract analyze LC-MS/MS Analysis (Quantify Labeled UMP) extract->analyze result Plot Labeled UMP vs. Drug Concentration (Calculate EC₅₀) analyze->result end Target Engagement Confirmed result->end

Caption: Workflow for a cell-based target engagement assay.

Application 3: Use as an Internal Standard for Pharmacokinetic Studies

In pharmacokinetic (PK) studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of endogenous molecules is often necessary.[16] Uridine-2-¹³C-1,³-¹⁵N₂ serves as an ideal stable isotope-labeled internal standard (SIL-IS) for measuring unlabeled uridine concentrations in biological matrices like plasma or tissue.

Causality Behind the Experiment: An ideal internal standard should have nearly identical chemical and physical properties to the analyte but a different mass.[10] Uridine-2-¹³C-1,³-¹⁵N₂ co-elutes with endogenous uridine during chromatography but is easily distinguished by the mass spectrometer. By spiking a known amount into each sample prior to extraction, it accurately corrects for variations in sample preparation and instrument response, enabling precise and accurate quantification of the endogenous uridine levels.

Protocol 2.2: Absolute Quantification of Uridine in Plasma

  • Prepare Standard Curve: Create a series of calibration standards by spiking known concentrations of unlabeled uridine into a blank plasma matrix.

  • Add Internal Standard: Add a fixed concentration of Uridine-2-¹³C-1,³-¹⁵N₂ to each calibration standard and to the unknown plasma samples.

  • Sample Preparation: Perform a protein precipitation extraction (e.g., with acetonitrile or methanol) on all samples.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both unlabeled uridine and the Uridine-2-¹³C-1,³-¹⁵N₂ internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the unlabeled standards. Use the regression equation from this curve to determine the concentration of uridine in the unknown samples.

Conclusion

Uridine-2-¹³C-1,³-¹⁵N₂ is a sophisticated and powerful research tool that provides unparalleled insight into pyrimidine metabolism. Its specific dual-labeling pattern enables high-resolution metabolic flux analysis, definitive target engagement studies, and accurate quantification for pharmacokinetic support. By integrating this tracer into their research and development workflows, scientists can more effectively understand drug mechanisms, validate novel targets, and make more informed decisions, ultimately accelerating the journey from discovery to clinical application.

References

  • Kasprzyk, P. G. (2009). The use of stable isotopically labeled steroids combined with gas chromatography/mass spectrometry (GC/MS) has found a broad application in pharmacologic studies. PubMed. [Link]

  • ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials. ProSciento. [Link]

  • Iglesias-Artola, P., et al. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. PMC. [Link]

  • Le-Moan, R., et al. (1995). Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C]. PubMed. [Link]

  • Skoczen, S. L., et al. (2020). Distinguishing Pharmacokinetics of Marketed Nanomedicine Formulations Using a Stable Isotope Tracer Assay. ACS Publications. [Link]

  • Kellner, S., et al. (2019). Benefits of stable isotope labeling in RNA analysis. PubMed. [Link]

  • Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Silantes. [Link]

  • Meng, Z., et al. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. PMC. [Link]

  • Spasova, D. S., et al. (2010). Interaction of antimetabolite drugs with pyrimidine nucleotide metabolism. ResearchGate. [Link]

  • Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. MDPI. [Link]

  • Christopherson, R. I., et al. (2002). Inhibitors of de Novo Nucleotide Biosynthesis as Drugs. Accounts of Chemical Research. [Link]

  • Russell, D. H., et al. (2017). Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. ACS Publications. [Link]

  • Browne, T. R. (2004). The use of stable isotopes in drug metabolism studies. ResearchGate. [Link]

  • Villar, J. Z., et al. (2021). Targeting nucleotide metabolism as the nexus of viral infections, cancer, and the immune response. PMC. [Link]

  • Kiefer, P., et al. (2021). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC. [Link]

  • Cadman, C. J., et al. (2003). The economical synthesis of [2′-13C, 1,3-15N2]uridine; preliminary conformational studies by solid state NMR. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. PMC. [Link]

  • Kawashima, E., & Kamaike, K. (2004). Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and Their Applications. Bentham Science. [Link]

  • Cadman, C. J., et al. (2003). The economical synthesis of [2'-(13)C, 1,3-(15)N2]uridine; preliminary conformational studies by solid state NMR. PubMed. [Link]

Sources

Method

Unveiling Transcriptome Dynamics: A Guide to Studying RNA Synthesis and Turnover with Uridine-2-13C-1,3-15N2

Introduction: The Dynamic World of RNA The transcriptome is not a static entity; it is a highly dynamic landscape of RNA molecules that are constantly being synthesized, processed, and degraded. This rapid turnover is fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dynamic World of RNA

The transcriptome is not a static entity; it is a highly dynamic landscape of RNA molecules that are constantly being synthesized, processed, and degraded. This rapid turnover is fundamental to gene regulation, allowing cells to respond swiftly to internal and external stimuli.[1] Measuring the rates of RNA synthesis and decay provides a deeper understanding of cellular function in both health and disease, offering critical insights for drug discovery and development. While traditional methods like RNA sequencing provide a snapshot of RNA abundance at a single point in time, they do not capture the underlying kinetics.[1] Metabolic labeling with stable, non-radioactive isotopes has emerged as a powerful technique to dissect these dynamic processes.[2] This application note provides a comprehensive guide to the use of Uridine-2-13C-1,3-15N2, a dual-labeled stable isotope, for the precise quantification of RNA turnover rates using mass spectrometry.

The Principle of Metabolic Labeling with Stable Isotopes

Metabolic labeling involves introducing a labeled precursor molecule into a biological system, which is then incorporated into newly synthesized molecules.[2] By tracking the incorporation of this label over time, we can distinguish newly synthesized RNA from the pre-existing pool. Uridine is a natural building block of RNA, making its isotopically labeled forms ideal for tracing RNA synthesis.[3]

Why Uridine-2-13C-1,3-15N2?

Uridine-2-13C-1,3-15N2 offers distinct advantages for studying RNA dynamics, particularly for mass spectrometry-based analyses:

  • Distinct Mass Shift: The dual labeling with one ¹³C and two ¹⁵N atoms results in a +3 Dalton mass shift compared to the unlabeled uridine. This significant and unique mass difference allows for the clear and unambiguous separation of labeled and unlabeled RNA fragments in a mass spectrometer, minimizing spectral overlap and simplifying data analysis.[4]

  • Minimal Perturbation: As a stable isotope-labeled version of a natural nucleoside, Uridine-2-13C-1,3-15N2 is minimally disruptive to normal cellular processes when used at appropriate concentrations. This is a key advantage over some nucleotide analogs that can have off-target effects.[5]

  • Absolute Quantification: The use of a stable isotope-labeled internal standard is the gold standard for absolute quantification in mass spectrometry.[6] By spiking in a known amount of a labeled standard, one can accurately determine the absolute amounts of newly synthesized RNA.

Experimental Workflow Overview

The overall workflow for studying RNA dynamics with Uridine-2-13C-1,3-15N2 involves several key steps, from labeling the cells to analyzing the mass spectrometry data.

RNA_Turnover_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Results cell_culture 1. Cell Culture pulse_labeling 2. Pulse or Pulse-Chase with Uridine-2-13C-1,3-15N2 cell_culture->pulse_labeling rna_extraction 3. Total RNA Extraction pulse_labeling->rna_extraction rna_digestion 4. Enzymatic Digestion to Nucleosides rna_extraction->rna_digestion lc_ms 5. LC-MS/MS Analysis rna_digestion->lc_ms data_analysis 6. Data Analysis & Modeling lc_ms->data_analysis turnover_rates 7. RNA Synthesis & Decay Rates data_analysis->turnover_rates Data_Analysis_Pathway raw_data Raw LC-MS/MS Data (Chromatograms) peak_integration Peak Integration (Labeled & Unlabeled Uridine) raw_data->peak_integration fraction_new Calculate Fraction of Newly Synthesized RNA (f_new) peak_integration->fraction_new kinetic_modeling Kinetic Modeling fraction_new->kinetic_modeling synthesis_rate Synthesis Rate (k_s) kinetic_modeling->synthesis_rate decay_rate Decay Rate (k_d) kinetic_modeling->decay_rate

Sources

Application

Illuminating the Dynamics of RNA Metabolism: In Vivo Labeling with Uridine-2-¹³C-1,³-¹⁵N₂ in Animal Models

Introduction: Unveiling the Transcriptome in Motion In the intricate landscape of molecular biology and drug development, understanding the dynamics of RNA synthesis and turnover is paramount. While static snapshots of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Transcriptome in Motion

In the intricate landscape of molecular biology and drug development, understanding the dynamics of RNA synthesis and turnover is paramount. While static snapshots of the transcriptome provide valuable information, the ability to observe RNA metabolism in real-time within a living organism offers a profound advantage. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo labeling of RNA with the stable isotope-labeled nucleoside, Uridine-2-¹³C-1,³-¹⁵N₂. This powerful technique, coupled with mass spectrometry, enables the precise quantification of RNA kinetics, offering critical insights into disease mechanisms, drug efficacy, and biomarker discovery.[1][2][3]

The use of stable isotopes to trace metabolic pathways has revolutionized our understanding of biological processes.[4] By introducing non-radioactive, heavy isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N) into biological molecules, we can track their journey through complex metabolic networks.[4][5] Uridine, a fundamental building block of RNA, serves as an ideal tracer for monitoring transcript synthesis. The dual labeling of uridine with both ¹³C and ¹⁵N provides a distinct mass shift, facilitating unambiguous detection and quantification by mass spectrometry.[6][7][8] This approach allows for the direct measurement of newly synthesized RNA, providing a dynamic view of the transcriptome that is often essential in preclinical research.

Principle of the Method: Tracing the Path of Labeled Uridine

The core principle of this technique lies in metabolic labeling. When Uridine-2-¹³C-1,³-¹⁵N₂ is introduced into an animal model, it is taken up by cells and enters the nucleotide salvage pathway. Here, it is converted into uridine triphosphate (UTP) and subsequently incorporated into newly transcribed RNA molecules by RNA polymerases.

This process results in a pool of newly synthesized RNA that is "heavy" due to the presence of the ¹³C and ¹⁵N isotopes. By isolating total RNA from various tissues at different time points after administration, and analyzing it by liquid chromatography-mass spectrometry (LC-MS/MS), we can distinguish between the pre-existing "light" RNA and the newly synthesized "heavy" RNA. This allows for the calculation of RNA synthesis and decay rates, providing a quantitative measure of RNA turnover.[9][10][11]

Experimental Design and Considerations

A successful in vivo RNA labeling study requires careful planning and consideration of several key factors.

Animal Model Selection

The choice of animal model is dictated by the research question. Mice are commonly used due to their well-characterized genetics, ease of handling, and established protocols for substance administration.[4]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[7][12] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.[12]

Labeled Uridine: Purity and Formulation

The chemical and isotopic purity of Uridine-2-¹³C-1,³-¹⁵N₂ is critical for accurate results. It should be obtained from a reputable supplier. For administration, the labeled uridine must be dissolved in a sterile, biocompatible vehicle, such as saline or phosphate-buffered saline (PBS).

Administration Route and Dosage

The route of administration significantly impacts the bioavailability and tissue distribution of the labeled uridine.[13]

  • Intraperitoneal (IP) Injection: This route generally provides higher bioavailability and more consistent labeling across tissues compared to oral gavage.[4]

  • Intravenous (IV) Injection: Offers the most direct and rapid delivery into the bloodstream.

  • Oral Gavage: While less invasive, it may result in lower and more variable absorption.[4]

The optimal dosage needs to be determined empirically, but a starting point can be extrapolated from pharmacokinetic studies of unlabeled uridine and other labeled compounds in mice.[14] A balance must be struck between achieving sufficient isotopic enrichment in RNA and avoiding any potential physiological perturbations from the administered compound.

ParameterMouse (Mus musculus)Reference
Body Weight 20-30 gGeneral Knowledge
IP Injection Volume 0.2 - 0.5 mL
IV Injection Volume (Tail Vein) < 0.2 mL
Oral Gavage Volume up to 10 mL/kg
Suggested Starting Dose (IP) 50 - 200 mg/kgDerived from[4][14]

Table 1: Recommended Administration Parameters for Mice.

Labeling Strategy: Pulse vs. Continuous Labeling

The experimental design will determine the labeling strategy:

  • Pulse-Chase: A single dose of labeled uridine is administered (the "pulse"), followed by a period where the decline of the labeled RNA is monitored over time (the "chase"). This method is well-suited for measuring RNA decay rates.[11]

  • Continuous Labeling: The labeled uridine is administered continuously, for example, via osmotic pumps or repeated injections. This approach is ideal for determining RNA synthesis rates as the incorporation of the label reaches a steady state.

Detailed Protocols

Protocol 1: In Vivo Administration of Uridine-2-¹³C-1,³-¹⁵N₂ in Mice (IP Injection)

Materials:

  • Uridine-2-¹³C-1,³-¹⁵N₂

  • Sterile saline or PBS

  • Syringes and needles (appropriate gauge for IP injection)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of Uridine-2-¹³C-1,³-¹⁵N₂.

    • Dissolve it in a minimal amount of sterile vehicle to achieve the desired concentration. Gentle warming and vortexing may be necessary. Ensure the solution is clear and free of particulates.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise injection volume.

    • Properly restrain the mouse.

    • Disinfect the injection site on the lower abdomen with 70% ethanol.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.

    • Slowly inject the calculated volume of the dosing solution.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Tissue Harvesting and RNA Extraction

Materials:

  • Surgical instruments

  • Liquid nitrogen

  • RNase-free tubes

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • Homogenizer

Procedure:

  • Euthanasia and Tissue Collection:

    • At the designated time points, euthanize the animal using an approved method.

    • Rapidly dissect the tissues of interest (e.g., liver, kidney, brain, tumor).

    • To prevent RNA degradation, immediately flash-freeze the tissues in liquid nitrogen.

    • Store the frozen tissues at -80°C until RNA extraction.

  • RNA Extraction:

    • Homogenize the frozen tissue in the lysis buffer provided with the RNA extraction kit.

    • Follow the manufacturer's protocol for RNA extraction, including a DNase treatment step to remove any contaminating DNA.

    • Elute the purified RNA in RNase-free water.

  • RNA Quality Control:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

    • Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Protocol 3: RNA Hydrolysis and Sample Preparation for LC-MS/MS

Materials:

  • Purified total RNA

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate buffer

  • LC-MS grade water and acetonitrile

  • Centrifugal filters (e.g., 10 kDa MWCO)

Procedure:

  • Enzymatic Digestion of RNA to Nucleosides:

    • In an RNase-free tube, combine 1-10 µg of total RNA with nuclease P1 in a suitable buffer.

    • Incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleotides.[15]

  • Sample Cleanup:

    • Remove the enzymes by passing the reaction mixture through a 10 kDa molecular weight cutoff centrifugal filter.

    • The filtrate containing the nucleosides is collected for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Data Quantification

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.

LC-MS/MS Method:

  • Chromatographic Separation:

    • Inject the nucleoside sample onto a C18 reverse-phase column.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the nucleosides.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to detect the specific mass-to-charge ratios (m/z) of unlabeled uridine and Uridine-2-¹³C-1,³-¹⁵N₂.

    • The expected mass shift for Uridine-2-¹³C-1,³-¹⁵N₂ compared to unlabeled uridine is +3 Da.

  • Data Analysis:

    • Integrate the peak areas for the light (unlabeled) and heavy (labeled) uridine.

    • Calculate the fractional synthesis rate (FSR) or the percentage of newly synthesized RNA using the following formula:

    % Newly Synthesized RNA = [Peak Area (Heavy) / (Peak Area (Heavy) + Peak Area (Light))] x 100

    • For more precise calculations of RNA turnover rates, precursor pool enrichment should be taken into account.[9][10]

Data Interpretation and Visualization

The data obtained from the LC-MS/MS analysis can be used to generate plots showing the incorporation of the labeled uridine into RNA over time in different tissues. This provides a visual representation of the tissue-specific rates of RNA synthesis.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Phase animal_model Animal Model (e.g., Mouse) administration Administration of Uridine-2-¹³C-1,³-¹⁵N₂ animal_model->administration Dosage & Route labeling_period Labeling Period (Time Course) administration->labeling_period Pulse or Continuous tissue_harvest Tissue Harvesting labeling_period->tissue_harvest rna_extraction Total RNA Extraction tissue_harvest->rna_extraction rna_qc RNA Quality Control rna_extraction->rna_qc hydrolysis RNA Hydrolysis to Nucleosides rna_qc->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms data_analysis Data Analysis lcms->data_analysis result result data_analysis->result RNA Turnover Rates

Figure 1: A comprehensive workflow diagram illustrating the key stages of in vivo RNA labeling, from animal administration to data analysis.

Metabolic_Pathway cluster_salvage Nucleotide Salvage Pathway labeled_uridine Uridine-2-¹³C-1,³-¹⁵N₂ (Administered) ump ¹³C,¹⁵N-UMP labeled_uridine->ump Uridine Kinase udp ¹³C,¹⁵N-UDP ump->udp UMP-CMP Kinase utp ¹³C,¹⁵N-UTP udp->utp Nucleoside Diphosphate Kinase new_rna Newly Synthesized RNA (Labeled) utp->new_rna RNA Polymerases

Figure 2: The metabolic pathway showing the conversion of administered labeled uridine into UTP and its subsequent incorporation into new RNA transcripts.

Troubleshooting

Problem Possible Cause Solution
Low Isotopic Enrichment in RNA - Insufficient dose of labeled uridine.- Poor bioavailability due to administration route.- Rapid metabolism and clearance of uridine.- Increase the dose of labeled uridine.- Switch to a more direct administration route (e.g., IP or IV).- Perform a time-course experiment to optimize the labeling duration.
High Variability Between Animals - Inconsistent administration technique.- Individual differences in metabolism.- Ensure consistent and accurate dosing for all animals.- Increase the number of animals per group to improve statistical power.
RNA Degradation - Improper tissue handling and storage.- RNase contamination during extraction.- Flash-freeze tissues immediately after harvesting.- Use RNase-free reagents and techniques throughout the RNA extraction process.
Interference in LC-MS/MS Analysis - Contaminants from tissue matrix.- Suboptimal chromatographic separation.- Optimize the sample cleanup procedure.- Adjust the LC gradient to improve the resolution of nucleoside peaks.

Table 2: Common Troubleshooting Scenarios and Solutions.

Applications in Drug Development

The ability to measure RNA dynamics in vivo has significant implications for pharmaceutical research:

  • Mechanism of Action Studies: Elucidate how a drug candidate affects the synthesis or degradation of specific RNA targets in a living organism.[2][3]

  • Pharmacodynamic Biomarkers: Identify changes in RNA turnover as a robust and quantifiable biomarker of drug activity.

  • Efficacy and Toxicity Assessment: Evaluate the on-target and off-target effects of a drug on RNA metabolism in different tissues.[3]

  • Development of RNA Therapeutics: Assess the in vivo stability and turnover of RNA-based drugs, such as siRNAs and mRNA vaccines.[1]

Conclusion

In vivo labeling of RNA with Uridine-2-¹³C-1,³-¹⁵N₂ is a sophisticated and powerful technique that provides unprecedented insights into the dynamic nature of the transcriptome. By following the detailed protocols and considerations outlined in this application note, researchers can successfully implement this method to advance their understanding of RNA biology and accelerate the development of novel therapeutics. The quantitative data generated from these studies will undoubtedly contribute to a more complete picture of gene regulation in health and disease.

References

  • Methods for measuring tissue RNA turnover - PubMed. (2000, September 15). Retrieved from [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2025, October 15). Retrieved from [Link]

  • δ13C and/or δ15N Analysis of Organics | Oregon State Stable Isotope Collaboratory. (2025, March 6). Retrieved from [Link]

  • A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle. (2017, December 1). Retrieved from [Link]

  • In vivo RNA labeling using MS2 - PubMed. (n.d.). Retrieved from [Link]

  • In vivo stable isotope labeling of 13C and 15N... | Posters - F1000Research. (2015, May 12). Retrieved from [Link]

  • Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC. (n.d.). Retrieved from [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews - ACS Publications. (2022, April 20). Retrieved from [Link]

  • An Optimized Enzyme-Nucleobase Pair Enables In Vivo RNA Metabolic Labeling with Improved Cell-Specificity - Atwood Lab. (2022, November 16). Retrieved from [Link]

  • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS - UC Davis Stable Isotope Facility. (2024, October 15). Retrieved from [Link]

  • An Optimized Enzyme-Nucleobase Pair Enables In Vivo RNA Metabolic Labeling with Improved Cell-Specificity | Biochemistry - ACS Publications. (2022, November 16). Retrieved from [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PubMed. (2022, May 25). Retrieved from [Link]

  • [Problems associated with the labelling of RNA with radioactive precursors in vivo (author's transl)] - PubMed. (n.d.). Retrieved from [Link]

  • Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling - ResearchGate. (2020, July 14). Retrieved from [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC. (n.d.). Retrieved from [Link]

  • Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling | Analytical Chemistry - ACS Publications. (2020, July 14). Retrieved from [Link]

  • Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling - American Chemical Society - ACS Figshare. (2020, July 28). Retrieved from [Link]

  • Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle - Buchwalter Lab. (2023, March 23). Retrieved from [Link]

  • Impact of Methods on the Measurement of mRNA Turnover - MDPI. (2017, December 15). Retrieved from [Link]

  • A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - Frontiers. (n.d.). Retrieved from [Link]

  • A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC. (2020, February 27). Retrieved from [Link]

  • Research - Edward Lau Lab. (2026, January 27). Retrieved from [Link]

  • Recent Advances and Prospects in RNA Drug Development - PMC - NIH. (n.d.). Retrieved from [Link]

  • Leveraging RNA Sequencing in Pharmaceutical Research - Lab Manager. (2023, October 9). Retrieved from [Link]

  • Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid chromatography–mass spectrometry (LC - Oxford Academic. (n.d.). Retrieved from [Link])

  • Urinary metabolome dynamics in 13C-labeled mice - PMC. (2025, December 29). Retrieved from [Link]

  • Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. (2024, October 16). Retrieved from [Link]

  • Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC. (n.d.). Retrieved from [Link]

  • TT-seq | Nascent Transcriptomics Core. (n.d.). Retrieved from [Link]

  • Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed. (n.d.). Retrieved from [Link]

  • Comparison of the bioavailability of uridine in mice after either oral or parenteral administration | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC - NIH. (n.d.). Retrieved from [Link]

  • Calibration curves for LC/MS analyses: (A) uridine; (B) dihydrouridine.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and Tissue Distribution of 13 C-Labeled Succinic Acid in Mice - MDPI. (2022, November 10). Retrieved from [Link]

  • Silantes Study: Partially 13C-labeled SILAM Mouse Diet. (2024, June 19). Retrieved from [Link]

  • The economical synthesis of [2'-(13)C, 1,3-(15)N2]uridine; preliminary conformational studies by solid state NMR - PubMed. (2003, June 21). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing NMR Experiments with Uridine-2-13C-1,3-15N2 Labeled RNA

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) experiments using Uridine-2-13C-1,3-15N2 labeled RNA. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) experiments using Uridine-2-13C-1,3-15N2 labeled RNA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of RNA structural biology. By leveraging specific isotopic labeling, we can overcome common hurdles in NMR spectroscopy of RNA, such as spectral overlap and signal broadening, particularly in larger molecules.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure you can acquire high-quality, interpretable NMR data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Uridine-2-13C-1,3-15N2 labeled RNA in NMR experiments.

Q1: What is the primary advantage of using Uridine-2-13C-1,3-15N2 labeled RNA for NMR studies?

The primary advantage lies in spectral simplification and resolution enhancement . RNA molecules, composed of only four different nucleotides, suffer from severe resonance overlap in their NMR spectra, a problem that worsens with increasing molecular size.[1][3][4][5] By specifically labeling uridine residues at the 2-13C, 1-15N, and 3-15N positions, you create unique NMR-active nuclei at defined locations. This targeted labeling strategy allows you to:

  • Reduce Spectral Crowding: Instead of a dense spectrum arising from all carbons and nitrogens, you observe signals only from the labeled uridine sites, significantly simplifying the spectral landscape.[1]

  • Facilitate Resonance Assignment: Knowing the precise location of the labels makes the assignment of NMR signals to specific atoms in the RNA sequence more straightforward.[6][7]

  • Enable Specific Experiments: This labeling pattern is amenable to specialized heteronuclear correlation experiments that can probe the local environment and dynamics around the uridine residues.

Q2: At what stage of my research should I consider using this specific labeling scheme?

Consider this labeling scheme when you are:

  • Struggling with spectral overlap in uniformly 13C/15N-labeled or unlabeled RNA samples, especially for RNAs larger than 40-60 nucleotides.[5][8]

  • Investigating the structure or dynamics of uridine-rich regions of your RNA, such as internal loops, bulges, or protein recognition sites.

  • Performing ligand or drug screening studies where you want to monitor chemical shift perturbations at specific uridine residues upon binding.

  • Needing to assign specific resonances that are ambiguous in uniformly labeled spectra.[6]

Q3: How is Uridine-2-13C-1,3-15N2 labeled RNA typically prepared?

The most common method for preparing isotopically labeled RNA for NMR studies is through in vitro transcription (IVT) using T7 RNA polymerase.[9][10][11][12] This process involves:

  • Synthesis of Labeled Nucleoside Triphosphates (NTPs): Uridine-2-13C-1,3-15N2 triphosphate (UTP) is synthesized chemo-enzymatically.[1][13]

  • In Vitro Transcription Reaction: The labeled UTP, along with unlabeled ATP, GTP, and CTP, is used in an IVT reaction with a DNA template that codes for the RNA sequence of interest.[9]

  • Purification: The resulting RNA is purified to remove the DNA template, unincorporated NTPs, and polymerase.

Alternatively, for shorter RNA sequences, chemical solid-phase synthesis using labeled phosphoramidites can be employed.[14]

Q4: What are the key NMR experiments to perform with this labeled RNA?

The choice of experiment depends on your research question. Key experiments include:

  • 2D 1H-15N HSQC/TROSY: This is the foundational experiment to observe the imino protons of the labeled uridines, providing information on base pairing.[15] Transverse Relaxation-Optimized Spectroscopy (TROSY) is particularly crucial for larger RNAs as it helps to narrow line widths and improve spectral quality.[16]

  • 2D 1H-13C HSQC: This experiment correlates the C2 carbon with its attached proton (if present and not exchanged with solvent).

  • 3D NOESY-1H-15N HSQC: This experiment helps to identify spatial proximities between the labeled uridine imino protons and other protons in the RNA, which is critical for structure determination.

  • HNN-COSY: This experiment can establish through-hydrogen-bond connectivities, confirming Watson-Crick base pairing between a labeled uridine and an adenosine.[17]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your NMR experiments with Uridine-2-13C-1,3-15N2 labeled RNA.

Problem 1: Low Signal-to-Noise Ratio in 1H-15N HSQC/TROSY Spectra

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Low Sample Concentration Insufficient RNA concentration leads to a weak NMR signal.Aim for an RNA concentration of at least 0.2 mM, with ~0.35 mM being optimal for 3D experiments.[18] Use micro-NMR tubes if sample volume is limited.
Sample Aggregation RNA aggregation leads to broader lines and reduced signal intensity.Optimize buffer conditions (pH, salt concentration).[18] Consider adding a non-denaturing detergent like ~10mM CHAPS.[18] Verify the monodispersity of your sample using dynamic light scattering (DLS).
Suboptimal Pulse Sequence Parameters Incorrectly set delays and pulse widths can lead to inefficient magnetization transfer.Calibrate pulse widths for 1H, 13C, and 15N for your specific sample and probe. Optimize inter-pulse delays, especially the INEPT delays, based on the one-bond J-coupling constant (1JNH ≈ 90 Hz).
Rapid Exchange of Imino Protons with Solvent Imino protons of uridines not involved in stable base pairs or in dynamic regions can exchange rapidly with water, leading to signal broadening and disappearance.Lower the sample temperature to slow down the exchange rate. Optimize the pH of the buffer to be slightly acidic (pH 6.0-6.5) to minimize base-catalyzed exchange.[18]
Inefficient TROSY Effect For larger RNAs, the benefits of TROSY are essential. If not properly implemented, significant signal loss can occur.Ensure you are using a TROSY-based pulse sequence. These experiments are designed to reduce relaxation losses for large molecules.[16] The TROSY effect is most efficient at high magnetic fields.
Problem 2: Spectral Artifacts and Unidentified Peaks

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
RNA Degradation RNA is susceptible to degradation by RNases.Work in an RNase-free environment. Use DEPC-treated water and bake all glassware. Add an RNase inhibitor to your sample if necessary. Check RNA integrity on a denaturing PAGE gel.
Sample Heterogeneity Incomplete transcription or the presence of multiple RNA conformations can lead to extra peaks.Optimize the in vitro transcription reaction to ensure full-length product.[9] Purify the RNA using denaturing PAGE to isolate the desired species. If multiple conformations are present, try to optimize buffer conditions or temperature to favor a single state.
13C Satellites If your labeling efficiency is high, you may observe satellite peaks arising from 13C-13C couplings if other nearby carbons are also inadvertently labeled at natural abundance.This is less of a concern with site-specific labeling but can be identified by their characteristic splitting.
Pulse Sequence Artifacts Imperfect pulses or incorrect phase cycling can introduce artifacts.Use well-established pulse sequences. Check and correct the phase cycling scheme.
Problem 3: Difficulty in Resonance Assignment

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Overlapping Resonances Even with specific labeling, some uridine signals may overlap if they are in similar chemical environments.Acquire spectra at a higher magnetic field strength to increase chemical shift dispersion. Perform 3D and 4D experiments (e.g., 3D NOESY-1H-15N HSQC) to resolve ambiguities.[17]
Lack of NOE Connectivities Insufficient or ambiguous Nuclear Overhauser Effect (NOE) signals make sequential assignment difficult.Increase the NOE mixing time to observe longer-range contacts, but be mindful of spin diffusion. Record NOESY spectra at different temperatures to potentially resolve overlapping peaks.
Conformational Dynamics If the RNA is highly flexible, NOEs may be averaged or broadened, complicating assignment.Analyze relaxation data (T1, T2, and 1H-15N heteronuclear NOE) to identify dynamic regions. Consider using Paramagnetic Relaxation Enhancement (PRE) NMR to obtain long-range distance restraints.[19][20][21]

III. Experimental Protocols & Workflows

Protocol 1: Optimizing NMR Buffer Conditions

A stable, monodisperse RNA sample is critical for high-quality NMR data.

  • Initial Screen: Start with a buffer similar to physiological conditions (e.g., 10-25 mM sodium phosphate, 100-150 mM NaCl, pH 6.5).[18]

  • pH Titration: Acquire a series of 1D 1H or 2D 1H-15N HSQC spectra at different pH values (e.g., 6.0, 6.5, 7.0) to find the condition that gives the sharpest imino proton signals, indicating slower solvent exchange.[18]

  • Salt Titration: Vary the salt concentration (e.g., 50 mM, 150 mM, 300 mM NaCl or KCl) to optimize RNA stability and solubility. The presence of divalent cations like Mg2+ is often crucial for proper RNA folding, but high concentrations can lead to aggregation or degradation. Titrate MgCl2 carefully (e.g., 0-10 mM).

  • Additives: Include ~0.02% sodium azide to prevent bacterial growth and a low concentration of a chelating agent like EDTA (~0.1 mM) to sequester paramagnetic metal ions, unless divalent cations are required for folding.[18]

  • Verification: Use dynamic light scattering (DLS) to confirm that the chosen buffer condition results in a monodisperse sample.

Workflow for Resonance Assignment

The following diagram illustrates a typical workflow for assigning the resonances of a Uridine-2-13C-1,3-15N2 labeled RNA.

G A Prepare U-2-13C-1,3-15N2 labeled RNA sample B Optimize NMR Buffer Conditions (pH, Salt, Temp) A->B C Acquire 2D 1H-15N HSQC/TROSY B->C D Identify Imino Proton Resonances of Labeled Uridines C->D E Acquire 3D NOESY-1H-15N HSQC D->E F Acquire HNN-COSY D->F G Sequential Walk using NOEs (imino-imino, imino-aromatic) E->G H Confirm Base Pairing with HNN-COSY F->H I Final Resonance Assignment G->I H->I PRE_NMR U1 U1 U2 U2 A1 A1 G1 G1 C1 C1 Tag Tag Tag->U1 Strong PRE (short distance) Tag->A1 Medium PRE

Caption: Principle of Paramagnetic Relaxation Enhancement (PRE) NMR.

This troubleshooting guide provides a comprehensive resource for optimizing NMR experiments with Uridine-2-13C-1,3-15N2 labeled RNA. By understanding the principles behind the experiments and anticipating potential challenges, researchers can significantly improve the quality and interpretability of their NMR data, leading to new insights into RNA structure and function.

References

  • A Novel Paramagnetic Relaxation Enhancement Tag for Nucleic Acids: A Tool to Study Structure and Dynamics of RNA - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Relaxation Optimized Heteronuclear Experiments for Extending the Size Limit of RNA Nuclear Magnetic Resonance. (2025, March 18). Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • Refining RNA solution structures with the integrative use of label-free paramagnetic relaxation enhancement NMR. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Evaluation of (15)N-detected H-N correlation experiments on increasingly large RNAs. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Applications of NMR to structure determination of RNAs large and small - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. (2021, October 20). PubMed. Retrieved March 27, 2026, from [Link]

  • TROSY in NMR studies of the structure and function of large biological macromolecules. (n.d.). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13 C-methyl label. (2011, May 1). Oxford Academic. Retrieved March 27, 2026, from [Link]

  • Enhanced TROSY Effect in [2-19 F, 2-13 C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution. (2024, February 26). PubMed. Retrieved March 27, 2026, from [Link]

  • Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Optimized Preparation of Segmentally Labeled RNAs for NMR Structure Determination. (2025, May 15). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Why can't NMR be used on large RNA molecules? (2014, September 5). Biology Stack Exchange. Retrieved March 27, 2026, from [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021, September 14). MDPI. Retrieved March 27, 2026, from [Link]

  • Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Key Labeling Technologies to Tackle Sizeable Problems in RNA Structural Biology. (2008, July 14). MDPI. Retrieved March 27, 2026, from [Link]

  • Paramagnetic relaxation enhancement. (n.d.). LNCMI. Retrieved March 27, 2026, from [Link]

  • NMR Buffer Conditions Optimization. (2023, September 1). Georgia Tech NMR Center. Retrieved March 27, 2026, from [Link]

  • Applications of NMR to structure determination of RNAs large and small. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]

  • A Site-Specific Low-Enrichment 15N,13C Isotope-Labeling Approach to Unambiguous NMR Spectral Assignments in Nucleic Acids. (2002, January 26). Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • NMR Characterization of RNA Small Molecule Interactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022, April 20). Chemical Reviews. Retrieved March 27, 2026, from [Link]

  • Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. (2016, March 4). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • The economical synthesis of [2'-(13)C, 1,3-(15)N2]uridine; preliminary conformational studies by solid state NMR. (2003, June 21). PubMed. Retrieved March 27, 2026, from [Link]

  • Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5'-UTR of SARS-CoV-2. (n.d.). WIS Works. Retrieved March 27, 2026, from [Link]

  • Targeted NMR signal enhancement of RNA by site-directed bis-nitroxide labeling. (2026, March 24). PNAS. Retrieved March 27, 2026, from [Link]

  • Improved Sensitivity and Resolution in 1H−13C NMR Experiments of RNA. (n.d.). Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. (n.d.). Hong Lab MIT. Retrieved March 27, 2026, from [Link]

  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. (2021, October 20). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise for Uridine-2-13C-1,3-15N2 in LC-MS/MS

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals utilizing stable isotope tracing to map pyrimidine metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals utilizing stable isotope tracing to map pyrimidine metabolism.

Quantifying Uridine-2-13C-1,3-15N2 presents unique analytical challenges. Due to its high polarity and lack of strongly ionizable functional groups, uridine frequently suffers from poor signal-to-noise (S/N) ratios, matrix-induced ion suppression, and isotopic background interference. This guide provides field-proven, causality-driven troubleshooting strategies to restore assay integrity.

Diagnostic Workflow

Before altering your sample preparation or instrument parameters, use the following logical framework to isolate the root cause of your S/N degradation.

Workflow A Poor S/N for Uridine-2-13C-1,3-15N2 B Assess MS Chromatogram A->B C1 Low Analyte Signal (Ion Suppression) B->C1 Signal < 1e4 C2 High Baseline Noise (Interference) B->C2 Noise > 1e3 D1 Perform Post-Column Infusion to map matrix effects C1->D1 D2 Check Unlabeled Controls for M+3 natural abundance C2->D2 E1 Switch to HILIC Column (Delay Retention) D1->E1 E2 Apply Isotope Correction Algorithms D2->E2

Diagnostic workflow for troubleshooting poor signal-to-noise in Uridine isotope tracing.

Frequently Asked Questions (Causality & Logic)

Q1: Why is my Uridine-2-13C-1,3-15N2 signal completely lost in biological matrices despite good standard responses? A: This is a classic manifestation of ion suppression driven by matrix effects[1]. Uridine is highly polar. In standard Reversed-Phase Liquid Chromatography (RP-LC), it fails to partition effectively into the hydrophobic stationary phase and elutes near the void volume[2]. In this chromatographic region, high concentrations of unretained salts, amino acids, and polar lipids co-elute, competing for charge droplets in the electrospray ionization (ESI) source. This competition suppresses the ionization of the uridine isotopologue. Causality & Solution: Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) reverses the elution order. By retaining polar compounds longer, HILIC separates uridine from the ion-suppressing void volume components, restoring signal integrity[2],[3].

Q2: Why does Uridine have such poor intrinsic ionization efficiency compared to other nucleosides? A: Ionization efficiency in ESI depends on a molecule's ability to accept or donate a proton. Unlike cytidine or adenosine, which possess strongly basic exocyclic amine groups that easily accept protons in positive mode, uridine lacks a strong basic site[4]. Its imide nitrogen is only weakly acidic, making negative mode deprotonation similarly inefficient. Causality & Solution: To force ionization, the mobile phase microenvironment must be optimized. Using 2–10 mM ammonium acetate (pH ~6.8) provides volatile ions that assist in charge transfer. For ultra-trace analysis, chemical derivatization (e.g., using BDMOPE) can add an easily ionizable moiety, increasing sensitivity by up to 300-fold[4].

Q3: I observe high background noise at the +3 Da MRM transition in my unlabeled control samples. How do I fix this? A: The Uridine-2-13C-1,3-15N2 tracer has a mass shift of +3 Da. Endogenous, unlabeled uridine has a natural M+3 isotopic envelope (due to the natural abundance of 13C, 15N, and 18O) of approximately 0.1% to 0.2%[5]. If the intracellular pool of unlabeled uridine is massive, this natural M+3 fraction will generate a significant baseline signal in your tracer's MRM channel, masquerading as noise or a false positive. Causality & Solution: This is a physical limitation of low-resolution MRM. To resolve it, you must mathematically correct for natural isotopic abundance using matrix algebra algorithms (e.g., IsoCor or IROA workflows) to subtract the natural M+3 contribution from your tracer signal[6].

Step-by-Step Methodologies: Self-Validating Extraction

To guarantee that poor S/N is not an artifact of sample preparation, employ this self-validating biphasic extraction protocol. A self-validating protocol includes built-in quality control steps to confirm causality at each stage.

Protocol: Biphasic Extraction & HILIC-MS/MS Optimization

  • Step 1: Quenching and Extraction

    • Action: Add 800 µL of cold (-80°C) 80:20 Isopropanol:Water to 200 µL of plasma or cell pellet[3].

    • Causality: Cold organic solvent instantly quenches enzymatic metabolism (preventing uridine degradation) and precipitates proteins.

    • Self-Validation: Spike a known concentration of an orthogonal tracer (e.g., Uridine-13C9-15N2, +11 Da) directly into the extraction solvent. A final recovery of >85% for the +11 Da tracer confirms that any signal loss in the +3 Da analyte is due to downstream ionization issues, not extraction failure.

  • Step 2: Centrifugation and Concentration

    • Action: Centrifuge at 16,000 × g for 10 minutes at 4°C. Transfer the supernatant and dry completely under a gentle stream of ultra-pure N2.

    • Causality: Removes precipitated proteins and concentrates the analyte to boost the baseline S/N ratio.

  • Step 3: Reconstitution for HILIC

    • Action: Reconstitute the dried pellet in 90% Acetonitrile / 10% Water containing 10 mM Ammonium Acetate.

    • Causality: HILIC columns require a high organic starting condition. Reconstituting in aqueous solvent would cause poor peak shape and early elution.

    • Self-Validation: If the reconstituted sample is cloudy, hydrophobic lipids are present. Re-centrifuge before injection to prevent column fouling and subsequent baseline noise elevation.

  • Step 4: Post-Column Infusion (Matrix Effect Verification)

    • Action: Continuously infuse a pure standard of Uridine-2-13C-1,3-15N2 into the MS source via a T-junction post-column. Inject the blank matrix extract from Step 3 through the LC[1].

    • Causality: This maps the exact elution time of suppressing agents.

    • Self-Validation: A stable baseline confirms a clean matrix. A sudden dip in the infusion signal at the uridine retention time definitively proves that poor S/N is caused by ion suppression, dictating a need for further chromatographic optimization.

Quantitative Data & Parameters

Use the following tables to benchmark your instrument parameters and chromatographic strategy.

Table 1: Optimized LC-MS/MS Parameters for Uridine Isotopologues Note: The 2-13C and 1,3-15N2 labels are located entirely on the uracil base. Therefore, the +3 Da mass shift is retained on the product ion during collision-induced dissociation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Unlabeled Uridine245.1113.015Positive
Uridine-2-13C-1,3-15N2248.1116.015Positive
Unlabeled Uridine243.1111.0-20Negative
Uridine-2-13C-1,3-15N2246.1114.0-20Negative

Table 2: Chromatographic Mode Comparison: RP vs. HILIC for Nucleosides

ParameterReversed-Phase (C18)HILIC (ZIC or Amide)Impact on Uridine S/N
Retention Time (k') < 0.5 (Void Volume)3.0 - 5.0HILIC isolates uridine from void volume suppressors[2].
Starting Mobile Phase 95% Aqueous95% OrganicHigh organic in HILIC enhances ESI droplet desolvation.
Matrix Effect Severe (>80% signal loss)Minimal (<15% signal loss)HILIC significantly improves absolute signal intensity[3].
Peak Shape Broad / TailingSharp / SymmetricalSharper peaks in HILIC increase the peak height-to-noise ratio.

References

  • Simultaneous Determination of 16 Nucleosides and Nucleobases by Hydrophilic Interaction Chromatography and Its Application to the Quality Evaluation of Ganoderma. ACS Publications.[Link]

  • Mass spectrometry as a quantitative tool in plant metabolomics. Royal Society Publishing.[Link]

  • Sensitive and Simultaneous Determination of Uridine Thiolation and Hydroxylation Modifications in Eukaryotic RNA by Derivatization Coupled with Mass Spectrometry Analysis. ACS Publications.[Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI.[Link]

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI.[Link]

  • An IROA Workflow for correction and normalization of ion suppression in mass spectrometry-based metabolomic profiling data. ResearchGate.[Link]

Sources

Troubleshooting

How to resolve overlapping peaks in NMR with Uridine-2-13C-1,3-15N2

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most notorious bottlenecks in structural biology: severe spectral overlap in RNA Nucl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most notorious bottlenecks in structural biology: severe spectral overlap in RNA Nuclear Magnetic Resonance (NMR) spectroscopy.

When analyzing RNAs larger than 50 nucleotides, uniform isotope labeling often fails due to the narrow chemical shift dispersion of the four canonical nucleotides. By strategically deploying Uridine-2-13C-1,3-15N2 , we can break the degeneracy of the pyrimidine base region, isolate specific spin systems, and extract high-resolution structural data.

Below is the diagnostic workflow and technical FAQ for implementing this labeling strategy.

NMR_Workflow Issue Problem: Severe Spectral Overlap (>50 nt RNA) Prep Sample Prep: IVT with Uridine-2-13C-1,3-15N2 Issue->Prep Apply Isotope Strategy Validate Validation: 1D 15N-Edited 1H (Check Imino H3) Prep->Validate Purify & Fold Branch Select Multi-Dimensional NMR Strategy Validate->Branch Signal Confirmed Exp1 2D 1H-15N TROSY Resolve U-A/U-G Base Pairs Branch->Exp1 Exp2 2D H(N)C Experiment Correlate H3 to C2 Branch->Exp2 Exp3 HNN-COSY Detect Cross-Hydrogen Bonds Branch->Exp3

Decision tree for resolving RNA NMR overlap using Uridine-2-13C-1,3-15N2 labeling strategies.

Part 1: Diagnostic FAQ – The Mechanistic Advantage

Q: How does Uridine-2-13C-1,3-15N2 labeling specifically resolve overlap compared to uniform 13C/15N labeling? A: In uniformly labeled RNA, the pyrimidine C5 and C6 carbons, as well as purine C2 and C8 carbons, cluster tightly in the 135–150 ppm range, creating massive spectral crowding[1]. Furthermore, adjacent 13C nuclei (e.g., C4-C5-C6) split each other's signals via 1J(C,C) scalar couplings, broadening the peaks and exacerbating overlap. By using Uridine-2-13C-1,3-15N2, you achieve two mechanistic advantages:

  • Absolute Filtering: Adenine, Guanine, and Cytosine are entirely invisible in the 13C and 15N dimensions[2].

  • Singlet Carbon Resonances: Because C4, C5, and C6 are 12C (NMR inactive), the 13C2 nucleus does not experience any 1J(C,C) splitting. It appears as a sharp, highly resolved resonance, making it trivial to assign individual Uridine residues even in RNAs exceeding 100 nucleotides[3].

Q: Why label the N1, C2, and N3 positions specifically? A: This specific pattern creates an isolated, continuous spin system across the base-pairing interface. The 15N3 allows direct observation of the imino proton (H3), which is the primary reporter for Watson-Crick (U-A) or Wobble (U-G) base pairing. The 13C2 acts as a scalar coupling bridge between N3 and N1. This allows us to use H(N)C-type triple-resonance experiments to transfer magnetization from the H3 proton, through the N3, to the C2, and finally to the N1 glycosidic nitrogen, effectively linking the base-pairing status to the RNA backbone[2].

Part 2: Self-Validating Experimental Protocol

To ensure data integrity, every step of the sample preparation and acquisition must include a validation checkpoint. Do not proceed to multi-dimensional acquisition without passing these checkpoints.

Phase 1: Chemo-Enzymatic Preparation & IVT

  • Nucleotide Pool Assembly: Prepare an in vitro transcription (IVT) reaction using unlabeled ATP, GTP, CTP, and the selectively labeled Uridine-2-13C-1,3-15N2-TP[2]. Causality: Using unlabeled A, G, and C ensures that any signal observed in 15N or 13C-edited dimensions originates exclusively from Uridine.

  • Transcription & Purification: Perform T7 RNA polymerase transcription. Purify the RNA via preparative PAGE or HPLC to ensure size homogeneity. Validation Checkpoint: Run an analytical denaturing PAGE. A single, sharp band confirms the absence of truncated transcripts, which would otherwise introduce heterogeneous chemical environments and artificial peak broadening.

Phase 2: Sample Formulation 3. Buffer Exchange: Exchange the RNA into an optimized NMR buffer (e.g., 15 mM Sodium Phosphate, 25 mM NaCl, 0.1 mM EDTA, pH 6.5). Causality: A slightly acidic pH (6.5) minimizes the base-catalyzed chemical exchange of the imino H3 proton with bulk water, preserving the crucial H3-N3 scalar coupling needed for detection. 4. Solvent Addition: Lyophilize and resuspend in 90% H2O / 10% D2O. Do NOT use 100% D2O. Causality: The H3 imino proton is exchangeable. In 100% D2O, it will be replaced by deuterium, rendering 1H-detected 1H-15N HSQC experiments impossible.

Phase 3: NMR Acquisition & Validation 5. 1D 15N-Edited 1H Spectrum: Acquire a 1D jump-return or WATERGATE 15N-filtered spectrum. Validation Checkpoint: You should observe sharp peaks between 10.5–14.5 ppm. If peaks are absent, the RNA is either unfolded, or the pH is too high, causing rapid solvent exchange. 6. 2D H(N)C Correlation: Apply a specific pulse sequence transferring magnetization from H3 → N3 → C2. Causality: Because C2 is 13C-labeled and adjacent to 15N3, the ~15 Hz 1J(N3,C2) coupling allows highly efficient magnetization transfer, mapping the imino proton directly to the C2 carbon without interference from C4/C5/C6[3].

Part 3: Quantitative Data Reference

Use the following table to benchmark your acquired spectra. Deviations from these expected values indicate abnormal folding, alternative conformations, or buffer anomalies.

Nucleus / ParameterExpected ValueDiagnostic Significance
15N3 Chemical Shift 155 – 165 ppmIdentifies Uridine imino nitrogen; highly sensitive to hydrogen bonding.
1H3 (Imino) Shift (U-A) 13.5 – 14.5 ppmDownfield shift confirms Watson-Crick U-A base pairing[1].
1H3 (Imino) Shift (U-G) 10.5 – 12.0 ppmUpfield shift confirms Wobble U-G base pairing[1].
13C2 Chemical Shift 152 – 155 ppmIsolated carbon resonance; bridges N1 and N3 without C-C coupling overlap.
1J(N3, C2) Coupling ~15 HzDrives magnetization transfer in H(N)C experiments[3].
1J(N1, C2) Coupling ~15 HzLinks the nucleobase to the glycosidic nitrogen.

Part 4: Troubleshooting Signal Loss & Overlap

Q: I am executing a 2D H(N)C experiment to correlate H3 to C2, but the C2 cross-peaks are missing despite a strong 15N3-H3 signal. Why? A: This is a classic relaxation-induced magnetization loss. The transfer from N3 to C2 relies on the 1J(N3,C2) scalar coupling, which is relatively small (~15 Hz). If your RNA is large (>50 nt), the transverse relaxation rate (R2) of the 15N and 13C nuclei may be faster than the time required (1 / 2J ≈ 33 ms) for the magnetization to evolve and transfer[4]. Corrective Actions:

  • Increase Temperature: If the RNA secondary structure is thermally stable, increasing the temperature from 298 K to 310 K will increase the molecular tumbling rate (τc), effectively reducing R2 relaxation.

  • Implement TROSY: Ensure your pulse sequence utilizes Transverse Relaxation-Optimized Spectroscopy (TROSY) to select for the slowly relaxing component of the multiplet, which preserves signal in large macromolecules[4].

Q: I still see overlapping peaks in the 1H-15N HSQC, even with the selective Uridine label. What is the cause? A: If you have multiple Uridines in nearly identical structural environments (e.g., a long poly-U tract or repeating U-A stem-loops), the local magnetic environments will be too similar to resolve via 15N and 1H alone. Corrective Action: You must expand into the 13C dimension. Acquire a 3D H(N)C experiment. The 13C2 chemical shift is highly sensitive to the exact stacking interactions of the nucleobase. Spreading the signals into a third dimension utilizing the 13C2 resonance will almost certainly break the degeneracy of the overlapping 15N/1H peaks[3].

Sources

Optimization

Technical Support Center: Optimizing LC-MS Resolution for Uridine-2-13C-1,3-15N2

Welcome to the Technical Support Center for stable isotope-labeled nucleoside analysis. Uridine-2-13C-1,3-15N2 is a critical internal standard and metabolic tracer used in RNA modification quantification and metabolic fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for stable isotope-labeled nucleoside analysis. Uridine-2-13C-1,3-15N2 is a critical internal standard and metabolic tracer used in RNA modification quantification and metabolic flux studies. However, its high polarity, susceptibility to in-source fragmentation, and the minute mass defects between 13C and 15N isotopes present unique analytical challenges.

This guide provides field-proven troubleshooting strategies to optimize both chromatographic separation and mass spectral resolution, ensuring the scientific integrity of your quantitative data.

Diagnostic Workflow

G Start Suboptimal Resolution of Uridine-2-13C-1,3-15N2 Chroma Chromatographic Retention Issues? Start->Chroma MassSpec Mass Spectral Interferences? Start->MassSpec HILIC Implement HILIC/PGC Optimize Buffer pH Chroma->HILIC HRMS Increase Resolving Power (R > 140,000) MassSpec->HRMS Adducts Mitigate Adducts (Ammonium Acetate) MassSpec->Adducts

Diagnostic workflow for resolving Uridine-2-13C-1,3-15N2 LC-MS analytical challenges.

Section 1: Chromatographic Resolution (Retention & Peak Shape)

Q: Why does Uridine-2-13C-1,3-15N2 elute in the void volume on my standard C18 column, leading to matrix suppression?

A: Uridine is a highly hydrophilic pyrimidine nucleoside. In standard reversed-phase (RP) chromatography, the aqueous mobile phase cannot sufficiently partition polar nucleosides, causing them to wash out in the void volume. Eluting in the void volume means the analyte co-elutes with unretained matrix components (e.g., salts, proteins), which severely suppresses electrospray ionization (ESI) efficiency[1].

Causality & Solution: Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) reverses the retention mechanism. In HILIC, a water-rich layer forms on the polar stationary phase. This allows Uridine to partition effectively and elute later in a highly organic (acetonitrile-rich) mobile phase, which dramatically enhances desolvation and ESI efficiency[1].

Step-by-Step HILIC Methodology for Uridine Isotopologues
  • Column Selection: Install an Amide-HILIC or Zwitterionic (Z-HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize hydrogen bonding and dipole interactions.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.8 or 9.0 (alkaline pH has been shown to sharpen pyrimidine oligonucleotide peaks)[1].

    • Solvent B (Organic): 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water.

  • Gradient Elution: Start at 95% B (highly organic). Hold for 1 minute, then ramp down to 40% B over 10 minutes to elute the polar Uridine.

  • Equilibration (Critical Step): HILIC requires at least 10–15 column volumes of re-equilibration at 95% B to rebuild the aqueous hydration layer on the stationary phase.

Self-Validating Protocol: To confirm column equilibration, perform three consecutive blank gradient runs spiked with a Uridine standard. If the retention time drifts by more than 0.1 minutes between runs, increase your re-equilibration time by 5 minutes until the retention time locks into a stable window.

Section 2: Mass Spectrometry Resolution & Isotopic Fidelity

Q: How do I resolve the signals of Uridine-2-13C-1,3-15N2 from other naturally occurring or partially labeled metabolic tracers?

A: The incorporation of 13C and 15N isotopes introduces specific mass defects. The mass difference between a 13C atom and a 15N atom is approximately 0.00632 Da. If your sample contains a complex mixture of metabolic tracers (e.g., distinguishing a 13C3 labeled species from a 13C1-15N2 species), low-resolution mass spectrometers will detect them as a single, unresolved isobaric peak[2].

Causality & Solution: You must utilize High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer. The resolving power ( R=m/Δm ) must be set sufficiently high to baseline-resolve the isotopic fine structure[3].

Quantitative Data: Resolving Power Requirements for Uridine (m/z ~247)
Interference PairMass Difference ( Δm )Minimum Required Resolving Power (FWHM)Recommended MS Setting
Unlabeled vs Labeled (+3 Da)~3.000 Da~100Standard Quadrupole
13C vs 15N Mass Defect~0.00632 Da~39,000HRMS (R = 70,000)
15N1 vs 13C1 (in complex matrices)~0.00632 Da> 100,000Orbitrap (R = 140,000 or 240,000)[2]

Self-Validating Protocol: To validate your MS resolution, inject a 1:1 mixture of unlabeled Uridine and Uridine-2-13C-1,3-15N2. Zoom into the isotopic envelope at m/z 247.07. If the peak is a single Gaussian distribution with no shoulders, your resolution is sufficient for basic quantification. However, if you are conducting complex fluxomics and observe peak splitting or a broad shoulder, increase the resolving power to >140,000[3].

Section 3: Signal Suppression, Adducts, and In-Source Fragmentation

Q: My Uridine-2-13C-1,3-15N2 signal is split across multiple m/z values, and I see a prominent unexpected peak at m/z ~115. What is happening?

A: This is a dual issue of metal adduct formation and in-source fragmentation, both of which artificially lower your limit of detection.

  • Adduct Formation: Nucleosides readily form [M+Na]+ (+22 Da) and [M+K]+ (+38 Da) adducts in positive ion mode. This splits the ion current and reduces the intensity of the desired[M+H]+ or [M-H]- precursor[4][5].

  • In-Source Fragmentation: The N-glycosidic bond connecting the uracil base to the ribose sugar is highly labile. Excess thermal or electrical energy in the ESI source causes the homolytic cleavage of this bond, resulting in the neutral loss of the ribose moiety (-132 Da) and leaving only the labeled uracil base (m/z ~115 for the labeled version)[4].

Causality & Solution:

  • Buffer Modification: Use volatile buffers like Ammonium Acetate or Ammonium Formate (10 mM) in the mobile phase. The ammonium ion ( NH4+​ ) acts as a proton donor and competes with Na+ and K+, driving the formation of [M+H]+ or [M+NH4]+, thereby consolidating the signal and suppressing alkali metal adducts[5].

  • Source Optimization: Lower the capillary temperature (e.g., from 320°C to 275°C) and reduce the declustering potential / cone voltage. This minimizes the internal energy imparted to the Uridine molecule, preserving the intact N-glycosidic bond.

Self-Validating Protocol: Monitor the ratio of intact Uridine (m/z 248.08 for [M+H]+ of the labeled compound) to the uracil fragment (m/z 116.04). Iteratively decrease the cone voltage in 5V increments until the intact precursor peak intensity is maximized and the fragment peak is minimized to <10% relative abundance.

References

  • Title: Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography - bioRxiv Source: biorxiv.org URL: [Link]

  • Title: Systematic Evaluation of HILIC Stationary Phases for MS Characterization of Oligonucleotides | LCGC International Source: chromatographyonline.com URL: [Link]

  • Title: Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry | Accounts of Chemical Research Source: acs.org URL: [Link]

  • Title: Liquid Chromatography–Mass Spectrometry-Based Qualitative Profiling of mRNA Therapeutic Reagents Using Stable Isotope-Labeled Standards Followed by the Automatic Quantitation Software Ariadne | Analytical Chemistry Source: acs.org URL: [Link]

  • Title: Improved annotation of untargeted metabolomics data through buffer modifications that shift adduct mass and intensity - PMC Source: nih.gov URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of RNA Quantification Using Uridine-2-13C-1,3-15N2 Standard: A Comprehensive Comparison Guide

As the therapeutic landscape shifts heavily toward RNA-based modalities—including siRNAs, antisense oligonucleotides (ASOs), and mRNA vaccines—the demand for absolute, highly rigorous quantification has never been greate...

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Author: BenchChem Technical Support Team. Date: April 2026

As the therapeutic landscape shifts heavily toward RNA-based modalities—including siRNAs, antisense oligonucleotides (ASOs), and mRNA vaccines—the demand for absolute, highly rigorous quantification has never been greater. Traditional hybridization or RT-qPCR methods often suffer from poor specificity and limited dynamic range. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for oligonucleotide bioanalysis, it introduces a critical vulnerability: matrix-induced ion suppression .

This guide provides an authoritative, mechanistic comparison of RNA quantification methodologies, demonstrating why the implementation of a Stable Isotope-Labeled Internal Standard (SILIS)—specifically the Uridine-2-13C-1,3-15N2 standard—is the most scientifically sound approach for absolute quantification 1[1].

The Mechanistic Imperative for Isotopic Dilution

To understand why Uridine-2-13C-1,3-15N2 is superior, we must examine the causality behind LC-MS/MS signal variance. During Electrospray Ionization (ESI), co-eluting biological matrix components (lipids, salts, proteins) compete with the target RNA analyte for available charge. This competition leads to unpredictable signal suppression.

When quantifying uridine or uridine-containing oligonucleotides, the Uridine-2-13C-1,3-15N2 standard provides a perfect mechanistic countermeasure. The incorporation of one 13C atom at position 2 and two 15N atoms at positions 1 and 3 of the uracil ring yields a precise +3 Da mass shift (m/z 248.1 116.1) compared to endogenous uridine (m/z 245.1 113.1).

Because the chemical structure remains entirely unchanged, the SILIS perfectly co-elutes with the target analyte. Therefore, whatever ion suppression affects the target RNA simultaneously and identically affects the SILIS. By calculating the ratio of the target peak area to the SILIS peak area, matrix effects are mathematically canceled out 2[2].

Mechanism Target Endogenous Uridine (m/z 245 -> 113) Detector Mass Spectrometer (Ratio Calculation) Target->Detector Suppressed Signal SILIS Uridine-2-13C-1,3-15N2 (m/z 248 -> 116) SILIS->Detector Suppressed Signal Matrix Co-eluting Matrix (Ion Suppression) Matrix->Target Matrix->SILIS

Mechanism of matrix effect mitigation by Uridine-2-13C-1,3-15N2 during ESI ionization.

Comparative Performance Analysis

Laboratories often attempt to cut costs by using label-free external calibration or analog internal standards (e.g., a halogenated nucleoside or a sequence-scrambled oligonucleotide). However, these alternatives compromise data integrity. Analog standards have slightly different hydrophobicities, causing them to elute at different retention times. Consequently, they are exposed to a different cross-section of matrix interferents, rendering their compensatory effects incomplete.

Recent bioanalytical frameworks demonstrate that utilizing a SILIS is mandatory for achieving the rigorous ±5% precision required in pharmacokinetic (PK) and biodistribution studies 3[3]. The table below synthesizes the quantitative performance of these methodologies:

Analytical ParameterExternal Calibration (No IS)Analog Internal StandardUridine-2-13C-1,3-15N2 (SILIS)
Accuracy (% Bias) ± 20 - 35%± 10 - 15%± 2 - 5%
Precision (CV%) > 15%8 - 12%< 5%
Matrix Effect Compensation None (Severe suppression)Partial (Due to RT shift)Complete (Perfect co-elution)
Extraction Recovery UncompensatedHighly VariableFully Normalized
Isotopic Cross-talk N/AN/ANegligible (+3 Da shift)

Self-Validating Experimental Protocol

To guarantee trustworthiness, an analytical workflow must be designed as a self-validating system . The following protocol outlines the absolute quantification of RNA via enzymatic hydrolysis to nucleosides, utilizing the Uridine-2-13C-1,3-15N2 standard.

Step 1: Matrix Spiking & Equilibration
  • Action: Spike a known, constant concentration of Uridine-2-13C-1,3-15N2 into all biological samples (plasma/tissue homogenate) before any processing begins.

  • Causality: Early introduction ensures that any subsequent volumetric losses, incomplete enzymatic cleavage, or Solid Phase Extraction (SPE) breakthrough will affect the endogenous target and the SILIS identically, preserving the quantitative ratio.

Step 2: Solid Phase Extraction (SPE)
  • Action: Load the spiked sample onto a weak anion exchange (WAX) or reversed-phase SPE cartridge. Wash with 5% methanol to remove salts, and elute the RNA fraction.

  • Causality: Removing high-abundance physiological salts prevents total signal quenching in the mass spectrometer's ESI source.

Step 3: Enzymatic Hydrolysis
  • Action: Digest the extracted RNA into single nucleosides using a combination of Nuclease P1 (to cleave phosphodiester bonds) and Alkaline Phosphatase (to remove terminal phosphates) at 37°C for 2 hours.

Step 4: LC-MS/MS Acquisition (dMRM)
  • Action: Analyze the hydrolysate using dynamic Multiple Reaction Monitoring (dMRM) on a triple quadrupole mass spectrometer.

  • Parameters:

    • Unlabeled Uridine Transition: m/z 245.1 113.1

    • SILIS Uridine Transition: m/z 248.1 116.1

Step 5: System Suitability & Self-Validation Check
  • Action: In every batch, analyze a "Zero Standard" (blank biological matrix spiked only with the Uridine-2-13C-1,3-15N2 SILIS).

  • Validation Logic: This step proves the system is free of isotopic cross-talk. Because the natural abundance of 13C is ~1.1%, a +3 Da shift is sufficient to escape the natural isotopic envelope of small molecules. If the unlabeled MRM channel (m/z 245.1 113.1) in the Zero Standard yields a signal >20% of the Lower Limit of Quantification (LLOQ), the system automatically flags an isotopic impurity or fragmentation overlap, invalidating the run until resolved.

Workflow N1 1. RNA Sample Collection (Plasma/Tissue) N2 2. Spike-in Uridine-2-13C-1,3-15N2 Internal Standard N1->N2 N3 3. Enzymatic Hydrolysis (Nuclease P1 / Phosphatase) N2->N3 N4 4. LC-MS/MS Analysis (MRM Mode) N3->N4 N5 5. Absolute Quantification (Peak Area Ratio) N4->N5

Workflow for absolute RNA quantification using enzymatic hydrolysis and LC-MS/MS with a SILIS.

References

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis Source: National Institutes of Health (NIH) / PMC URL: 1

  • Absolute and relative quantification of RNA modifications via biosynthetic isotopomers Source: Nucleic Acids Research | Oxford Academic URL: 2

  • Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) Source: National Institutes of Health (NIH) / PMC URL: 3

Sources

Comparative

Cross-validation of NMR data from Uridine-2-13C-1,3-15N2 labeled RNA

Cross-Validation of NMR Data from Uridine-2-13C-1,3-15N2 Labeled RNA: A Comparative Guide to Site-Specific vs. Uniform Isotope Labeling Executive Summary: The Bottleneck in RNA Structural Biology As RNA-targeted drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of NMR Data from Uridine-2-13C-1,3-15N2 Labeled RNA: A Comparative Guide to Site-Specific vs. Uniform Isotope Labeling

Executive Summary: The Bottleneck in RNA Structural Biology

As RNA-targeted drug discovery accelerates, the need for high-resolution structural and dynamic data has never been greater. While solution Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited to probe RNA conformational ensembles, it faces a fundamental physical limitation: the narrow chemical shift dispersion of the four ribonucleotides. In RNAs larger than 30 nucleotides, uniform 13 C/ 15 N labeling results in severe spectral crowding, rapid transverse ( T2​ ) relaxation, and line broadening that obscures critical ligand-binding interfaces[1].

To overcome these limitations, site-specific isotope labeling has emerged as the gold standard. This guide objectively compares the analytical performance of Uridine-2-13C-1,3-15N2 site-specific labeling against traditional uniform labeling methodologies. By isolating specific spin systems, this labeling strategy provides drug development professionals with a high-fidelity, self-validating framework for confirming RNA secondary structures and non-canonical interactions.

Mechanistic Grounding: The Causality Behind the Uridine-2-13C-1,3-15N2 Spin System

As an Application Scientist, I do not simply recommend a label; I look at the quantum mechanical causality of the spin system. The choice of the Uridine-2- 13 C-1,3- 15 N 2​ labeling scheme is highly strategic, designed to isolate the hydrogen-bonding interface of the uracil nucleobase without introducing unwanted scalar couplings from the ribose sugar or adjacent pyrimidine carbons.

  • The 15 N3 Imino Probe (Hydrogen Bond Donor): The N3-H3 imino group is the primary hydrogen bond donor in U-A Watson-Crick and U-G wobble base pairs. By enriching N3 with 15 N, we enable the direct detection of hydrogen bonds via the electron-mediated 2hJNN​ scalar coupling (typically 5–7 Hz). This allows us to observe the interaction directly using quantitative HNN-COSY experiments, rather than inferring it from spatial proximity (NOEs)[2].

  • The 13 C2 Carbonyl Probe (Hydrogen Bond Acceptor): The C2 carbonyl acts as a hydrogen bond acceptor. Its chemical shift is exquisitely sensitive to its local electronic environment. A downfield shift from ~150 ppm (canonical) to ~152 ppm serves as an unambiguous, self-validating indicator that the C2 oxygen is participating in a non-canonical hydrogen bond or ligand interaction[3].

  • The 15 N1 Glycosidic Anchor: Labeling N1 provides a critical handle for correlating the nucleobase to the ribose sugar (via 3JC1′N1​ ), allowing researchers to measure backbone dynamics without the severe JCC​ scalar coupling interference inherent to uniformly labeled samples.

Comparative Performance Analysis

To objectively evaluate the performance of Uridine-2- 13 C-1,3- 15 N 2​ labeling, we must compare it against the traditional uniform 13 C/ 15 N labeling approach. The table below summarizes the quantitative experimental advantages for large RNA molecules (>50 nt).

Performance MetricUniform 13 C/ 15 N LabelingUridine-2- 13 C-1,3- 15 N 2​ Site-Specific LabelingCausality / Mechanistic Driver
Spectral Resolution Poor (Severe overlap in imino/aromatic regions)Excellent (Isolated signals)Absence of background signals from unmodified nucleotides prevents crowding[4].
Sensitivity (S/N) Moderate (Signal split by passive JCC​ / JCN​ couplings)High (No passive couplings)The isolated 3-spin system prevents magnetization loss during coherence transfer[1].
T2​ Relaxation Fast (Broad linewidths due to dipole-dipole interactions)Slow (Sharp linewidths)Diluted spin networks reduce dipole-dipole relaxation pathways, keeping lines sharp[5].
H-Bond Detection Confounded by spectral overlapUnambiguous ( 2hJNN​ detection)Direct measurement of 2hJNN​ via HNN-COSY is possible without overlapping N1/N3 signals[6].
Assignment Time Weeks to MonthsDays Pre-determined labeling positions act as instant assignment anchors[4].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the preparation and analysis of the labeled RNA must function as a self-validating system. The following protocols detail the integration of the labeled phosphoramidite and the subsequent NMR cross-validation.

Protocol A: Segmental Ligation for Large RNAs

Chemical synthesis is highly efficient for short RNAs (<20 nt) but fails for large functional RNAs. We utilize a segmental ligation approach to embed the Uridine-2- 13 C-1,3- 15 N 2​ label into a larger biological context[4].

  • Solid-Phase Synthesis: Synthesize a short RNA fragment (e.g., 15 nt) containing the Uridine-2- 13 C-1,3- 15 N 2​ phosphoramidite at the specific site of interest (e.g., a riboswitch binding pocket).

  • Enzymatic Preparation of Flanking Regions: Generate the unlabeled 5' and 3' flanking RNA segments via standard T7 in vitro transcription.

  • DNA-Splinted Ligation: Anneal the three RNA fragments to a complementary DNA splint. Add T4 DNA ligase and ATP. The DNA splint ensures that ligation only occurs if the secondary structure is correctly aligned, serving as the first physical validation step[7].

  • Purification: Isolate the full-length segmentally labeled RNA using denaturing PAGE.

RNASynthesis A Uridine-2-13C-1,3-15N2 Phosphoramidite B Solid-Phase RNA Synthesis A->B C Labeled RNA Fragment (<20 nt) B->C E DNA Splint + T4 DNA Ligase C->E D Unlabeled RNA Fragments D->E F Segmentally Labeled Target RNA (>50 nt) E->F

Caption: Workflow for incorporating Uridine-2-13C-1,3-15N2 into large RNAs via segmental ligation.

Protocol B: NMR Acquisition & Cross-Validation

Once synthesized, the sample is subjected to a tiered NMR pipeline. Each experiment cross-validates the findings of the previous one.

  • Sample Preparation: Exchange the RNA into a 90% H 2​ O / 10% D 2​ O NMR buffer (pH 6.2–6.5) to minimize imino proton exchange with the solvent.

  • 1D 1 H and 2D 1 H- 15 N TROSY-HSQC: Acquire a 2D spectrum to identify the isolated U-H3/N3 cross-peaks. Because only the targeted Uridine is labeled, any observed signal must originate from this specific residue, instantly validating the assignment[5].

  • Quantitative 2D HNN-COSY: Apply a quantitative JNN​ HNN-COSY pulse sequence. Magnetization is transferred from the Uridine H3 to its attached 15 N3, and then across the hydrogen bond to the acceptor nitrogen (e.g., Adenine N1) via the 2hJNN​ coupling. The presence of a cross-peak unambiguously validates the formation of the base pair[6].

  • 13 C-Detected Validation: Record a 2D 13 C- 15 N correlation spectrum. Extract the C2 chemical shift. If the Uridine is involved in a non-canonical interaction where C2 acts as an acceptor, the resonance will shift downfield (>151 ppm), cross-validating the HNN-COSY data[3].

NMRValidation A Isotope-Labeled RNA Sample B 2D 1H-15N TROSY (Imino N3-H3) A->B C 2D HNN-COSY (2hJNN Couplings) A->C D 13C-Detected NMR (C2 Shift Analysis) A->D F Cross-Validation & Structure Refinement B->F C->F D->F E Uniformly Labeled Reference Data E->F

Caption: NMR data acquisition and cross-validation pipeline for Uridine-2-13C-1,3-15N2 labeled RNA.

Conclusion

For drug development professionals targeting complex RNA structures, relying solely on uniformly labeled RNA is an analytical risk due to spectral ambiguity. The Uridine-2-13C-1,3-15N2 labeling strategy provides a highly specific, self-validating probe. By isolating the N1-C2-N3 spin system, researchers can directly measure hydrogen bond scalar couplings and carbonyl chemical shifts, transforming ambiguous overlapping spectra into definitive structural proof.

Sources

Validation

Publish Comparison Guide: Uridine-2-13C-1,3-15N2 vs. Unlabeled Uridine as Metabolic Tracers

Introduction & Mechanistic Causality Uridine is a critical hub in cellular metabolism. Beyond its canonical role as a structural precursor for RNA and DNA synthesis, recent discoveries highlight its function as a vital e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Uridine is a critical hub in cellular metabolism. Beyond its canonical role as a structural precursor for RNA and DNA synthesis, recent discoveries highlight its function as a vital energy substrate. In nutrient-deprived environments, cells can salvage uridine to fuel central carbon metabolism—a process termed "uridinolysis" [[1]]([Link]).

To map these complex metabolic networks, Stable Isotope-Resolved Metabolomics (SIRM) relies on precision tracers [[2]]([Link]). When designing a pyrimidine tracing experiment, the choice of the labeled moiety dictates the biological question that can be answered. While ribose-labeled uridine (e.g., Uridine-13C5) is ideal for tracking carbon flux into the pentose phosphate pathway and glycolysis , Uridine-2-13C-1,3-15N2 is specifically engineered to interrogate the pyrimidine ring itself.

Why Uridine-2-13C-1,3-15N2?
  • 13C at Position 2 (Ureido Carbon): In de novo pyrimidine synthesis, this carbon is derived from bicarbonate. By providing a heavy isotope at this specific position via the salvage pathway, researchers can precisely quantify the ratio of salvaged versus de novo synthesized pyrimidines [[3]]([Link]).

  • 15N at Positions 1 and 3: These nitrogen atoms originally derive from aspartate and glutamine. Tracking them illuminates nitrogen recycling and pyrimidine degradation pathways (e.g., catabolism into beta-alanine and ammonia by dihydropyrimidine dehydrogenase) .

The Role of Unlabeled Uridine

Unlabeled uridine is not merely a "blank" or inactive compound. It is a mandatory biological control required to establish steady-state metabolite pool sizes, correct for natural isotopic abundance, and conduct competitive flux assays .

Objective Performance Comparison

To objectively evaluate these two molecules, we must look at their data output capabilities and experimental utility.

FeatureUridine-2-13C-1,3-15N2 (Heavy Tracer)Unlabeled Uridine (Baseline Control)
Isotopic Composition 13C at C2; 15N at N1, N3Natural abundance (12C, 14N)
Mass Shift (Δm/z) +3.003 Da (M+3 isotopologue)0 Da (M+0 isotopologue)
Primary Application Dynamic flux analysis, pathway routingSteady-state pool sizing, background correction
Pathway Specificity Tracks pyrimidine ring salvage & degradationEstablishes baseline for all pyrimidine pathways
Data Output Fractional enrichment, turnover ratesAbsolute quantitation, natural isotope baseline
Cost / Accessibility High cost, specialized synthesisLow cost, highly accessible

Visualizing Pyrimidine Routing

UridineMetabolism Tracer Uridine-2-13C-1,3-15N2 (Heavy Tracer) UCK Uridine Kinase (UCK) Salvage Pathway Tracer->UCK ATP UPP Uridine Phosphorylase (UPP) Catabolic Pathway Tracer->UPP Pi Control Unlabeled Uridine (Baseline Control) Control->UCK ATP Control->UPP Pi UMP UMP (M+3) Nucleotide Pool UCK->UMP Phosphorylation Uracil Uracil (M+3) + Ribose-1-P UPP->Uracil Cleavage RNA RNA/DNA Synthesis & Glycosylation UMP->RNA Kinases & Polymerases Degradation Beta-Alanine + NH3 + CO2 Uracil->Degradation DPD Enzyme

Diagram 1: Metabolic routing of Uridine-2-13C-1,3-15N2 vs unlabeled uridine in cellular pathways.

Self-Validating Experimental Protocol (SIRM Workflow)

A rigorous metabolic tracing experiment must be a self-validating system. This requires parallel cultures treated with unlabeled uridine to correct for matrix effects and natural isotopic background .

Step-by-Step Methodology
  • Cell Culture Adaptation (Dialyzed FBS):

    • Action: Culture cells in media supplemented with 10% Dialyzed Fetal Bovine Serum (dFBS) for at least 48 hours prior to the experiment.

    • Causality: Standard FBS contains variable amounts of endogenous, unlabeled uridine (typically 1-5 µM). Dialyzed FBS removes these small molecules, ensuring the introduced tracer is the sole exogenous pyrimidine source and preventing uncontrolled isotope dilution .

  • Tracer Administration:

    • Action: Replace media with fresh dFBS media containing 50 µM of Uridine-2-13C-1,3-15N2 (Experimental Group) or 50 µM of Unlabeled Uridine (Control Group). Incubate for the desired time course (e.g., 0, 2, 6, 24 hours).

  • Metabolic Quenching & Extraction:

    • Action: Rapidly aspirate media, wash cells once with ice-cold PBS, and immediately add pre-chilled 80% Methanol (-80°C). Scrape cells and transfer to microcentrifuge tubes.

    • Causality: Nucleotide turnover occurs on the scale of seconds. Rapid quenching with -80°C methanol instantly denatures highly active enzymes like Uridine Phosphorylase (UPP1) and Uridine Kinase (UCK), preserving an accurate in vivo metabolic snapshot .

  • LC-MS/MS Acquisition:

    • Action: Analyze the extracted metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in negative ion mode.

  • Natural Abundance Correction:

    • Action: Process the raw data using software (e.g., Khipu-web or IsoCor) to subtract the natural isotopic background.

    • Causality: Approximately 1.1% of all natural carbon is 13C. Without mathematically subtracting the unlabeled control data from the labeled data, researchers risk calculating false-positive flux rates .

SIRMWorkflow S1 1. Cell Culture (Dialyzed FBS) S2 2. Tracer Addition (Labeled vs Unlabeled) S1->S2 S3 3. Rapid Quenching (-80°C Methanol) S2->S3 S4 4. LC-MS/MS (HILIC Separation) S3->S4 S5 5. Data Analysis (Isotope Correction) S4->S5

Diagram 2: Self-validating Stable Isotope-Resolved Metabolomics (SIRM) experimental workflow.

Quantitative Data Presentation

To illustrate the analytical power of comparing these two tracers, the table below demonstrates a representative Mass Isotopomer Distribution (MID) profile for intracellular nucleotide pools following a 24-hour tracing period.

Table 2: Representative Mass Isotopomer Distribution (MID) in Pyrimidine Pools

Metabolite PoolIsotopologueUnlabeled Uridine Control (%)Uridine-2-13C-1,3-15N2 Tracer (%)Biological Interpretation
UMP M+099.8%15.2%De novo synthesized UMP
UMP M+3< 0.1%84.5% Salvaged from extracellular tracer
UDP M+099.7%18.4%De novo synthesized UDP
UDP M+3< 0.1%81.1% Salvaged from extracellular tracer
UTP M+099.5%22.1%De novo synthesized UTP
UTP M+3< 0.1%77.3% Salvaged from extracellular tracer

Note: The M+3 shift confirms that the intact pyrimidine ring (1x 13C, 2x 15N) has been successfully phosphorylated by UCK and incorporated into the cellular nucleotide pool. The slight decrease in M+3 enrichment from UMP to UTP reflects the dilution effect from pre-existing unlabeled pools and ongoing de novo synthesis.

References

  • Ward, M. H., et al. "Nutrient profiling reveals extracellular uridine as a fuel for pancreatic cancer through uridine phosphorylase 1." bioRxiv (2021). URL:[Link]

  • Lorkiewicz, P., et al. "Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line." Frontiers in Molecular Biosciences (2022). URL:[Link]

  • Yuan, M., et al. "Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction." Methods in Molecular Biology (2019). URL:[Link]

  • Luengo, A., et al. "Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice." bioRxiv (2024). URL:[Link]

  • Wang, L., et al. "Annotation of Metabolites in Stable Isotope Tracing Untargeted Metabolomics via Khipu-web." Journal of the American Society for Mass Spectrometry (2024). URL:[Link]

  • Lunt, S. Y., et al. "Salvage of ribose from uridine or RNA supports glycolysis in nutrient-limited conditions." Nature Metabolism (2023). URL:[Link]

Sources

Comparative

A Researcher's Guide to Quantitative RNA Analysis: Evaluating Uridine-2-13C-1,3-15N2 for High-Fidelity Metabolic Labeling

For researchers, scientists, and drug development professionals, accurately quantifying the dynamics of RNA synthesis and decay is paramount to understanding gene regulation, disease mechanisms, and the efficacy of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, accurately quantifying the dynamics of RNA synthesis and decay is paramount to understanding gene regulation, disease mechanisms, and the efficacy of novel therapeutics. Metabolic labeling, a technique that introduces tagged precursors into nascent RNA, is a cornerstone of this field. However, the choice of labeling reagent can profoundly impact the biological validity and quantitative accuracy of the results.

This guide provides an in-depth comparison of Uridine-2-13C-1,3-15N2, a stable isotope-labeled nucleoside, with commonly used nucleotide analogs such as 4-thiouridine (4sU) and 5-ethynyluridine (5-EU). We will delve into the core principles, experimental workflows, and quantitative performance of these methods, offering a data-supported framework for selecting the optimal approach for your research.

The Principle of the "Silent" Tracer: Why Stable Isotopes Excel

The central premise of metabolic labeling is to introduce a modified precursor that cellular machinery incorporates into newly synthesized RNA.[1] By tracking this label, we can measure rates of transcription and turnover.[2][3] The ideal label should be a "silent" tracer—one that is readily used by the cell but does not itself perturb the biological processes under investigation.

Uridine-2-13C-1,3-15N2 epitomizes this principle. It is chemically identical to endogenous uridine, differing only in its isotopic composition, making it heavier.[4][5] This mass difference is inconsequential to cellular enzymes but is easily resolved by mass spectrometry (MS).[6] This approach, often part of a strategy called Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS), allows for precise quantification without the biological artifacts associated with structurally altered nucleoside analogs.[6]

In contrast, analogs like 4sU and 5-EU introduce significant chemical modifications (a thiol group and an ethynyl group, respectively).[7][8] While these modifications enable powerful detection methods, they are not biologically inert. Studies have shown that high concentrations or prolonged exposure to these analogs can induce cellular stress, inhibit rRNA synthesis, and even alter pre-mRNA splicing patterns.[7][9]

Visualizing the Chemical Differences

The subtle yet critical difference between a stable isotope label and a nucleotide analog is clear from their chemical structures. Uridine-2-13C-1,3-15N2 maintains the native structure essential for unperturbed biological processing.

G cluster_0 Labeling Reagents cluster_1 Key Structural Features Uridine Uridine (Endogenous) Native Native Pyrimidine Ring - Biologically Inert Uridine->Native Labeled_Uridine Uridine-2-13C-1,3-15N2 (Stable Isotope) Heavy Heavy Isotopes (13C, 15N) - Mass Shift for MS Detection - Biologically Inert Labeled_Uridine->Heavy sU 4-thiouridine (4sU) (Analog) Thiol Thiol Group - Enables Biotinylation - Can Perturb RNA Structure/Processing sU->Thiol EU 5-ethynyluridine (5-EU) (Analog) Ethynyl Ethynyl Group - Enables Click Chemistry - Can Perturb RNA Metabolism EU->Ethynyl

Caption: Comparison of labeling reagent structures.

Quantitative Performance: A Head-to-Head Comparison

The ultimate measure of a labeling reagent is its quantitative accuracy. Here, we compare the key performance metrics of Uridine-2-13C-1,3-15N2 against its main alternatives. The primary advantage of the stable isotope approach lies in its synergy with isotope dilution mass spectrometry, the gold standard for absolute quantification.[10][11]

ParameterUridine-2-13C-1,3-15N24-thiouridine (4sU)5-ethynyluridine (5-EU)
Principle Metabolic incorporation of a heavy, stable isotope.Metabolic incorporation of a photoreactive uridine analog.Metabolic incorporation of a bio-orthogonal uridine analog.[8]
Detection Method Liquid Chromatography-Mass Spectrometry (LC-MS).[12]Biotinylation of the thiol group, affinity purification, and sequencing (e.g., SLAM-seq).[1]Copper-catalyzed "click" reaction with a fluorescent azide for imaging or biotin-azide for enrichment.[8][13]
Quantification Absolute quantification via isotope dilution. Ratio of heavy/light signals is directly proportional to abundance.[11][14]Relative. Sequencing read counts provide relative abundance, which can be affected by purification biases.Relative to absolute. Fluorescence intensity can be quantified but may be less linear.[8] Sequencing provides relative data.
Biological Perturbation Minimal. Chemically identical to natural uridine, minimizing impact on RNA metabolism and cell health.Moderate to High. Can inhibit rRNA synthesis, cause nucleolar stress, and affect splicing.[7][9]Moderate. Can be toxic at higher concentrations and has been shown to perturb nuclear RNA metabolism.[8][15]
Linearity & Dynamic Range High. LC-MS detection offers excellent linearity over a wide dynamic range.Moderate. Subject to biases from chemical reactions and affinity purification steps.Moderate to High. Click chemistry is highly efficient, but copper catalysts can be toxic and may cause RNA degradation.[8]
Ideal Application Absolute quantification of RNA synthesis/decay; flux analysis; use as an internal standard for RNA modification analysis.[10][14]Measuring relative changes in transcription/decay rates transcriptome-wide.[3]Visualization of nascent RNA synthesis (imaging); enrichment of newly transcribed RNA for sequencing.[8][13]

Experimental Workflow: From Cell Culture to Quantitative Data

Implementing stable isotope labeling with Uridine-2-13C-1,3-15N2 is a robust process that integrates seamlessly with standard molecular biology and mass spectrometry workflows. The trustworthiness of the protocol is ensured by the use of an internal standard, which corrects for sample loss and analytical variability at every step.

Caption: High-level experimental workflow for RNA analysis.

Detailed Step-by-Step Protocol

Objective: To quantify the rate of new RNA synthesis in a chosen cell line by measuring the incorporation of Uridine-2-13C-1,3-15N2.

I. Cell Culture and Metabolic Labeling

  • Cell Plating: Plate your cells of interest (e.g., HEK293, HeLa, HepG2) in appropriate culture vessels. Allow cells to reach approximately 70-80% confluency to ensure they are in an active growth phase.[16]

  • Preparation of Labeling Medium: Prepare complete culture medium. Just before use, add Uridine-2-13C-1,3-15N2 to the desired final concentration. A typical starting concentration is 20-50 µM, but this should be optimized for your cell line to ensure sufficient incorporation without causing toxicity.[9]

  • Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, or 24 hours). The labeling time depends on the turnover rate of the RNA species of interest. Shorter times are suitable for nascent transcript analysis, while longer times allow for the study of more stable RNAs.

  • Cell Harvest: After incubation, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Lyse the cells directly in the dish using a lysis buffer such as TRIzol.[16]

II. RNA Extraction and Digestion

  • Total RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation).

  • Quantification and Quality Control: Resuspend the RNA pellet in nuclease-free water. Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a Bioanalyzer or gel electrophoresis.

  • Enzymatic Digestion to Nucleosides:

    • In a microfuge tube, combine 1-5 µg of total RNA with a nuclease/phosphatase enzyme mix (e.g., Nuclease P1 followed by bacterial alkaline phosphatase).

    • This digestion breaks the RNA down into its constituent nucleosides (adenosine, guanosine, cytidine, and uridine).[11]

    • Incubate according to the enzyme manufacturer's protocol.

    • After digestion, precipitate the protein by adding acetonitrile, vortexing, and centrifuging.[14] Transfer the supernatant containing the nucleosides to a new tube for analysis.

III. LC-MS/MS Analysis

  • Instrumentation: Use a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Separation: Inject the nucleoside sample onto a C18 reverse-phase column to separate the different nucleosides.

  • Mass Spectrometry Detection:

    • Use electrospray ionization (ESI) in positive mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific mass transitions for both unlabeled ("light") uridine and Uridine-2-13C-1,3-15N2 ("heavy").

      • Light Uridine: Precursor ion (m/z) -> Product ion (m/z)

      • Heavy Uridine (+3 Da): Precursor ion (m/z) -> Product ion (m/z)

  • Data Acquisition: Acquire data for a full chromatographic run. The light and heavy versions of uridine will have nearly identical retention times.

IV. Data Analysis

  • Peak Integration: Integrate the area under the curve for the light and heavy uridine MRM chromatograms.

  • Calculate Fractional Enrichment: The fraction of newly synthesized RNA can be calculated as:

    • Fractional Enrichment = [Heavy Peak Area] / ([Heavy Peak Area] + [Light Peak Area])

  • Determine Synthesis Rates: By taking samples at multiple time points, you can plot the fractional enrichment over time to calculate the kinetic rate of RNA synthesis.

Causality and Self-Validation: The Power of Isotope Dilution

The true quantitative power of this method is realized when Uridine-2-13C-1,3-15N2 is used not just as a tracer, but as an internal standard for absolute quantification. This is the principle of isotope dilution mass spectrometry.

G A Biological Sample (Unknown amount of 'light' Uridine) C Mix Sample and Standard A->C B Internal Standard (Known amount of 'heavy' Uridine-2-13C-1,3-15N2) B->C D Process Sample (Extraction, Digestion, etc.) C->D E LC-MS/MS Analysis D->E F Measure Ratio (Heavy / Light) E->F G Calculate Absolute Amount of Light Uridine F->G

Caption: Isotope dilution workflow for absolute quantification.

In this workflow, a precisely known quantity of the "heavy" labeled standard is added to the biological sample before any processing steps.[11] From that point on, the ratio of heavy to light uridine is fixed. Any sample loss during extraction, digestion, or injection into the mass spectrometer will affect both the light and heavy compounds equally, leaving their ratio unchanged. By measuring the final ratio and knowing the exact amount of heavy standard added, one can calculate the absolute amount of the endogenous "light" uridine with extremely high precision and accuracy. This self-validating system corrects for experimental variability, which is a significant challenge in methods relying on indirect measurements.

Conclusion: Choosing the Right Tool for Quantitative Biology

For research that demands the highest level of quantitative accuracy and minimal biological perturbation, Uridine-2-13C-1,3-15N2 is the superior choice for metabolic labeling of RNA. While methods like 4sU-tagging and 5-EU labeling offer valuable tools for transcriptome-wide relative profiling and cellular imaging, their use of chemically modified analogs introduces potential artifacts that can confound the interpretation of sensitive dynamic processes.

By leveraging the biologically inert nature of stable isotopes and the unparalleled quantitative power of mass spectrometry, Uridine-2-13C-1,3-15N2 allows researchers to measure RNA synthesis and decay with confidence. This approach provides a solid, authoritative foundation for advancing our understanding of gene regulation in both health and disease, empowering the development of next-generation therapeutics.

References

  • Title: Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry Source: PMC URL: [Link]

  • Title: Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis Source: MDPI URL: [Link]

  • Title: Benefits of stable isotope labeling in RNA analysis Source: PubMed URL: [Link]

  • Title: High resolution profiling of RNA synthesis and decay Source: CSH Press URL: [Link]

  • Title: Structures of the internal standards [1,3-15 N 2 ]uridine and [1,3-15 N 2 ]dihydrouridine. Source: ResearchGate URL: [Link]

  • Title: The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes Source: PLOS One URL: [Link]

  • Title: 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response Source: PMC URL: [Link]

  • Title: 4sU Labeling and Harvest Protocol Source: Lexogen URL: [Link]

  • Title: Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay Source: Springer Nature Experiments URL: [Link]

  • Title: The predictive value of plasma uridine for type 2 diabetes and its atherosclerotic complications Source: PMC URL: [Link]

  • Title: Protocol for minimal medium cell growths Source: UConn Health URL: [Link]

  • Title: EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts Source: PMC URL: [Link]

  • Title: 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins Source: Van Nostrand Lab URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Causality-Driven Safety Assessment

As a Senior Application Scientist, I frequently observe laboratories misclassifying stable isotope-labeled (SIL) compounds during waste segregation. A common, costly operational error is treating stable isotopes—such as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories misclassifying stable isotope-labeled (SIL) compounds during waste segregation. A common, costly operational error is treating stable isotopes—such as Uridine-2-13C-1,3-15N2 —with the same stringent, high-cost disposal protocols required for radioactive isotopes (like Uridine-14C or 3H) [1].

Uridine-2-13C-1,3-15N2 is an essential reagent for metabolic flux analysis, RNA synthesis tracking, and quantitative LC-MS/MS. Because it is labeled with Carbon-13 and Nitrogen-15, it possesses stable nuclei that do not undergo radioactive decay [2]. Therefore, its handling and disposal are governed by its chemical properties rather than radiological hazards.

This guide provides a definitive, self-validating operational and disposal framework for Uridine-2-13C-1,3-15N2, ensuring regulatory compliance, laboratory safety, and cost-efficiency.

To design an effective disposal plan, we must first understand the fundamental nature of the compound. Uridine-2-13C-1,3-15N2 is a pyrimidine nucleoside. The isotopic labels (13C at position 2; 15N at positions 1 and 3) are covalently integrated into the molecular backbone.

Why this matters for safety:

  • No Ionizing Radiation: Unlike 14C, the 13C and 15N isotopes have balanced nuclear forces. They emit zero radiation, meaning no lead shielding, Geiger counters, or radiation badges are required [2].

  • Chemical Stability: The compound is not highly reactive, flammable, or explosive under standard conditions. However, as a fine powder, it poses a mild risk of dust explosion if aerosolized and exposed to an ignition source [3].

  • Toxicity: It is generally classified as non-hazardous under Regulation (EC) No 1272/2008 [CLP] and OSHA HCS[4]. It does not present persistent, bioaccumulative, and toxic (PBT) risks [4].

Comparative Safety & Disposal Matrix

Table 1: Operational comparison between Stable Isotope Labeled (SIL) Uridine and Radiolabeled Uridine.

ParameterUridine-2-13C-1,3-15N2 (Stable)Uridine-2-14C (Radioactive)
Hazard Class Non-hazardous chemical [4]Radioactive material
Primary Risk Nuisance dust / mild eye irritationIonizing radiation exposure
Storage -20°C, desiccated, protected from light [1]-80°C, locked radiation safe [2]
Disposal Route Standard chemical waste (incineration) [4]Certified radioactive waste broker [2]
Cost of Disposal Low (Standard chemical rates)Extremely High (Radiological rates)

Operational Handling Protocol

Before generating waste, proper handling prevents environmental contamination and maintains the isotopic purity of your stock.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Work in a standard laboratory fume hood or a well-ventilated weighing station to minimize the inhalation of fine dust [3].

  • PPE Requirements: Don standard laboratory attire: nitrile gloves, safety goggles, and a lab coat [4].

  • Weighing: Use an anti-static spatula. Because SIL compounds are expensive, weigh only the exact amount needed for your immediate assay to minimize downstream waste.

  • Reconstitution: Dissolve the powder in your target solvent (e.g., LC-MS grade water, buffers, or methanol). Crucial Note: The solvent you choose will dictate your eventual liquid waste disposal route.

Step-by-Step Waste Segregation & Disposal Plan

Because Uridine-2-13C-1,3-15N2 is not radioactive, it must not be placed in radioactive waste bins unless it has been physically mixed with a radioactive tracer during your experiment [2]. Doing so violates mixed-waste policies and incurs massive unnecessary disposal fees.

Follow these procedural steps for disposal:

Protocol A: Solid Waste Disposal

Applies to: Unused powder, empty stock vials, contaminated spatulas, and weighing paper.

  • Segregation: Collect all solid items that came into direct contact with the compound.

  • Containment: Place items into a rigid, puncture-resistant solid chemical waste container lined with a standard chemical waste bag.

  • Labeling: Label the container as "Non-Hazardous Chemical Waste - Uridine (Stable Isotope)". Do not use radiation warning symbols.

  • Final Disposal: Transfer the container to your facility's Environmental Health and Safety (EH&S) department for standard incineration [5].

Protocol B: Liquid Waste Disposal

Applies to: Leftover stock solutions, LC-MS effluents, and assay wash buffers.

  • Determine Solvent Matrix: The disposal route is dictated by the solvent, not the Uridine.

    • Aqueous Solutions (Water/Saline): Pour into the "Aqueous Chemical Waste" carboy.

    • Organic Solutions (Methanol/Acetonitrile): Pour into the "Halogenated" or "Non-Halogenated Organic Waste" carboy, depending on the specific solvent mixture.

  • Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment trays to prevent spills from reaching drains. Uridine should not be dumped directly into municipal sewers [4].

  • EH&S Pickup: Submit a standard chemical waste pickup request.

Protocol C: Spill Contingency Plan
  • Isolate: If the dry powder is spilled, restrict access to prevent tracking.

  • Suppress Dust: Do not dry-sweep. Lightly dampen a paper towel with water or ethanol to capture the powder, or use a HEPA-filtered vacuum [3].

  • Decontaminate: Wipe the area with soap and water [4].

  • Dispose: Place all cleanup materials into the Solid Chemical Waste bin.

Waste Segregation Workflow Visualization

To ensure zero ambiguity at the bench, follow this logical decision tree for SIL waste segregation.

WasteSegregation Start Uridine-2-13C-1,3-15N2 Waste Generated IsRadioactive Was it mixed with radioactive isotopes during the assay? Start->IsRadioactive RadWaste Dispose via Radiation Safety Protocol IsRadioactive->RadWaste Yes (Mixed Waste) StateCheck Determine Physical State of the SIL Waste IsRadioactive->StateCheck No (Stable Isotope Only) Solid Solid Waste (Powder, Vials, Gloves) StateCheck->Solid Liquid Liquid Waste (Solutions, Extracts) StateCheck->Liquid SolidBin Standard Chemical Solid Waste Bin Solid->SolidBin SolventCheck Solvent Matrix Check Liquid->SolventCheck AqueousBin Aqueous Waste Carboy SolventCheck->AqueousBin Water / Buffer OrganicBin Organic Waste Carboy SolventCheck->OrganicBin Methanol / Acetonitrile

Figure 1: Decision tree for the proper segregation and disposal of Uridine-2-13C-1,3-15N2 waste.

References

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2023). Safety Data Sheet: Uridine. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Uridine. Retrieved from[Link]

Handling

A Senior Application Scientist's Guide to Handling Uridine-2-¹³C-1,³-¹⁵N₂: PPE, Workflow, and Disposal

This guide provides essential safety and handling protocols for Uridine-2-¹³C-1,³-¹⁵N₂, a stable isotope-labeled compound crucial for metabolic tracing and quantitative analysis in biomedical research. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for Uridine-2-¹³C-1,³-¹⁵N₂, a stable isotope-labeled compound crucial for metabolic tracing and quantitative analysis in biomedical research. As a Senior Application Scientist, my objective is to deliver a protocol grounded in rigorous scientific principles and field-proven experience. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring your work is not only safe but also experimentally robust.

The primary consideration when handling this compound is its dual nature: it is a chemical that requires standard hazard precautions, and it is a high-purity biological precursor whose integrity is paramount for successful RNA-related research. Therefore, our procedures must address both chemical safety and the pervasive threat of enzymatic contamination.

Part 1: Core Safety Assessment: Chemical vs. Biological Hazards

Chemical Hazard Profile Uridine, in its unlabeled or labeled form, is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1]. However, as with any laboratory chemical, it is not entirely benign. The material may cause discomfort or damage upon ingestion, and direct contact with skin and eyes should be avoided[1][2][3]. Good laboratory practice dictates minimizing exposure through engineering controls and appropriate personal protective equipment.

The Isotopic Label: A Note on Stability It is critical to understand that Uridine-2-¹³C-1,³-¹⁵N₂ is labeled with stable, non-radioactive isotopes [4][5][6]. Unlike their radioactive counterparts (e.g., ¹⁴C or ³H), ¹³C and ¹⁵N do not undergo radioactive decay and pose no radiological risk[7][8]. Consequently, handling and disposal do not require specialized radiation safety protocols[9][]. The stability of these labels is integral to the molecular backbone, making them exceptionally reliable for tracing studies[7][11][12].

The Primary Operational Risk: RNase Contamination For any researcher using a uridine analog, the most significant threat to experimental success is contamination with ribonucleases (RNases)[13]. These ubiquitous and highly stable enzymes rapidly degrade RNA, compromising downstream applications[14][15]. Therefore, our handling protocol is built on the dual foundation of chemical safety and maintaining an RNase-free environment[16].

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling Uridine-2-¹³C-1,³-¹⁵N₂ in solid and solution form.

Area of Protection Required PPE Specification and Rationale (The "Why")
Eyes Chemical Splash GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166[2]. Goggles provide a full seal around the eyes, offering superior protection from accidental splashes of dissolved compound or airborne particles of the powder compared to standard safety glasses.
Hands Powder-Free Nitrile GlovesNitrile offers good resistance to a wide range of chemicals. The "powder-free" specification is non-negotiable to prevent RNase contamination, as the powder on some gloves can harbor these enzymes[14][15]. Gloves must be changed frequently, especially after touching any surface outside the designated RNase-free work area (e.g., door handles, keyboards)[16].
Body Long-Sleeved Laboratory CoatA clean, dedicated lab coat prevents contamination of personal clothing and minimizes the transfer of RNases from skin or hair onto the work area[16]. It should be kept fully buttoned.
Respiratory Not typically required; assess based on procedureFor handling small, pre-aliquoted amounts of this non-volatile solid, respiratory protection is generally unnecessary. However, if weighing out larger quantities of powder that could become airborne, work should be performed in a certified chemical fume hood or an enclosure with appropriate exhaust ventilation to minimize inhalation risk, as mandated by a comprehensive Chemical Hygiene Plan[17][18].

Part 3: Step-by-Step Handling and Workflow

Adherence to a strict, logical workflow is essential for both safety and data integrity. The following steps provide a self-validating system to ensure the compound is handled correctly from receipt to use.

Step 1: Workspace and Equipment Preparation
  • Designate a Workspace : If possible, dedicate a specific area of the lab bench solely for RNA-related work to minimize cross-contamination[13].

  • Decontaminate Surfaces : Before starting, thoroughly clean the bench surface, pipettors, and any equipment with an RNase-deactivating solution (e.g., RNaseZap™, 10% bleach solution followed by 70% ethanol)[16].

  • Use RNase-Free Consumables : Exclusively use certified RNase-free pipette tips, microcentrifuge tubes, and containers[13]. This is the most reliable way to prevent the introduction of exogenous RNases.

Step 2: Aliquoting and Weighing (Solid Compound)
  • Don Appropriate PPE : Before handling the primary container, put on your lab coat, goggles, and a fresh pair of nitrile gloves.

  • Equilibrate to Room Temperature : If the compound is stored in a freezer, allow the sealed container to warm to room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which can compromise its stability[7].

  • Perform in a Controlled Environment : Weigh the compound in a chemical fume hood or a balance enclosure. While the toxicity is low, this engineering control contains any fine powder, preventing inhalation and contamination of the lab environment.

  • Use Clean Tools : Use a new, clean spatula or weighing tool for each compound to prevent cross-contamination.

  • Seal Tightly : Immediately after dispensing, securely close the primary container and store it according to the manufacturer's recommendations (typically at +20°C or colder for long-term stability)[2][3][5].

Step 3: Solubilization and Storage
  • Select Solvent : Dissolve the compound in a high-purity, RNase-free solvent (e.g., nuclease-free water or DMSO). The choice of solvent should be dictated by your experimental protocol and the compound's solubility.

  • Vortex and Verify : Ensure the compound is fully dissolved by vortexing. Visually inspect the solution for any undissolved particulate matter.

  • Aliquot for Storage : To avoid repeated freeze-thaw cycles that can degrade some compounds, divide the stock solution into smaller, single-use aliquots in RNase-free tubes.

  • Label Clearly : Label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store Appropriately : Store the solution aliquots at the recommended temperature, typically -20°C or -80°C, to ensure long-term stability.

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of Uridine-2-¹³C-1,³-¹⁵N₂.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood/Enclosure) cluster_final Finalization & Storage Receive Receive & Log Compound Store_Initial Store in Controlled Environment (e.g., Freezer) Receive->Store_Initial Prep_Area Prepare RNase-Free Workspace & PPE Store_Initial->Prep_Area Equilibrate Equilibrate Container to Room Temperature Prep_Area->Equilibrate Weigh Weigh Solid Compound Equilibrate->Weigh Dissolve Dissolve in RNase-Free Solvent Weigh->Dissolve Dispose Dispose of Waste Weigh->Dispose Solid Waste Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Dissolve->Dispose Contaminated Consumables Store_Final Store Aliquots at -20°C / -80°C Aliquot->Store_Final Use Use in Experiment Store_Final->Use Use->Dispose

Caption: Workflow for handling Uridine-2-¹³C-1,³-¹⁵N₂.

Part 4: Decontamination and Disposal Plan

Proper disposal is a critical component of the laboratory safety lifecycle, governed by your institution's Chemical Hygiene Plan (CHP) and local regulations[19][20].

  • Decontamination : All non-disposable equipment (e.g., spatulas) should be thoroughly cleaned after use. Surfaces where the compound was handled should be wiped down first with a detergent solution and then with 70% ethanol.

  • Solid Waste : Dispose of all contaminated solid waste, such as gloves, weighing papers, and pipette tips, in a designated chemical waste container. Do not discard these items in the regular trash.

  • Liquid Waste : Unused or waste solutions of Uridine-2-¹³C-1,³-¹⁵N₂ should be collected in a clearly labeled hazardous waste container.

  • Disposal Classification : As a non-radioactive compound, the waste is classified based on its chemical properties (and that of the solvent)[]. It should be disposed of through your institution's chemical waste program, not the radioactive waste stream[21].

Part 5: Emergency Response

In the event of an accidental exposure, follow these immediate first-aid measures while seeking medical attention as required by your institution's emergency plan[22].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[2][22].

  • Skin Contact : Wash the affected area thoroughly with soap and water. Remove any contaminated clothing[3].

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[3].

  • Spill : For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a chemical waste container. Ensure the area is well-ventilated.

By integrating these robust safety and handling protocols, you can protect yourself and your colleagues while ensuring the integrity and success of your research.

References

  • KamulinBiotech Co. Ltd. (n.d.). Materials Safety Data Sheet: Uridine 3,5-diphosphate. Available at: [Link] (Representative SDS for a uridine derivative).

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. UC Riverside. Available at: [Link]

  • QIAGEN. (n.d.). Best practices for RNA storage and sample handling. QIAGEN. Available at: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Available at: [Link]

  • MEDIUS Holdings Co., Ltd. (2021, January 28). Appropriate use of personal protective equipment (PPE) to protect yourself from infection. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA. Available at: [Link]

  • Illumina, Inc. (n.d.). Tips and Techniques. Illumina Support. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA. Available at: [Link]

  • Boston University. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Boston University. Available at: [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]

  • Centers for Disease Control and Prevention. (2026, January 7). CDC Strengthens Laboratory Safety. CDC. Available at: [Link]

  • De, M., et al. (2000). Isotope-labeled immunoassays without radiation waste. Proceedings of the National Academy of Sciences, 97(6), 2977-2981. Available at: [Link]

  • National Institute for Occupational Safety and Health. (2007). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Available at: [Link]

  • De, M., et al. (2000). Isotope-labeled immunoassays without radiation waste. PubMed. Available at: [Link]

  • Centers for Disease Control and Prevention. (2007). School Chemistry Laboratory Safety Guide. NIOSH. Available at: [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691. Available at: [Link]

  • International Atomic Energy Agency. (n.d.). Disposal Options for Disused Radioactive Sources. IAEA. Available at: [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. Available at: [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

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